molecular formula C18H24O6 B073318 Tripropyl benzene-1,2,4-tricarboxylate CAS No. 1528-53-6

Tripropyl benzene-1,2,4-tricarboxylate

Katalognummer: B073318
CAS-Nummer: 1528-53-6
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: XMAYNXHPIPZVDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tripropyl benzene-1,2,4-tricarboxylate, a trialkyl ester of trimellitic acid, serves as a plasticizer in polymer and materials science research. It belongs to a class of compounds developed as alternatives to traditional phthalate plasticizers, which have faced increasing regulatory scrutiny due to health concerns . Such trimellitate esters are incorporated into polymers to enhance flexibility and durability, and studies on structurally similar compounds like tris(2-ethylhexyl) trimellitate (TOTM) show their utility in creating specialized plastics with potentially lower migration and leaching tendencies . Research into alternative plasticizers is critical for assessing their environmental impact and human exposure risks. These compounds can be investigated in environmental monitoring studies, with their occurrence and transformation analyzed in various matrices to understand their persistence and ecological effects . This compound is intended for use by qualified researchers in laboratory settings only.

Eigenschaften

CAS-Nummer

1528-53-6

Molekularformel

C18H24O6

Molekulargewicht

336.4 g/mol

IUPAC-Name

tripropan-2-yl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C18H24O6/c1-10(2)22-16(19)13-7-8-14(17(20)23-11(3)4)15(9-13)18(21)24-12(5)6/h7-12H,1-6H3

InChI-Schlüssel

XMAYNXHPIPZVDP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC

Kanonische SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)C(=O)OC(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Thermodynamic Stability of Benzene-1,2,4-Tricarboxylic Acid Tripropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical & Polymer Scientists

Executive Summary

Benzene-1,2,4-tricarboxylic acid tripropyl ester (Tripropyl Trimellitate or TPTM, CAS: 1587-21-9) represents a critical intersection between industrial polymer utility and pharmaceutical safety surveillance. As a lower-molecular-weight homolog of the widely used Trioctyl Trimellitate (TOTM), TPTM offers unique thermodynamic properties defined by its aromatic core and short-chain alkyl esters.

For drug development professionals, TPTM is primarily relevant as a potential extractable/leachable (E&L) from polymeric packaging (PVC, gaskets, tubing). Its thermodynamic stability dictates its migration potential, while its degradation profile determines the toxicity burden of its metabolites. This guide analyzes the physicochemical stability of TPTM, providing actionable protocols for its characterization and risk assessment.

Molecular Architecture & Thermodynamic Baseline

The stability of TPTM is governed by the competition between the resonance-stabilized benzene ring and the labile ester linkages.

1.1 Structural Thermodynamics
  • The Aromatic Core: The 1,2,4-substitution pattern on the benzene ring creates a thermodynamic anchor. The resonance energy of the benzene ring (~36 kcal/mol) renders the core resistant to oxidative cleavage under standard physiological and storage conditions.

  • The Ester Linkages: TPTM contains three ester groups.

    • Positions 1 & 2 (Ortho): These groups experience significant steric strain. Thermodynamically, this "ortho-effect" can accelerate hydrolysis under alkaline conditions due to field effects but may retard enzymatic attack due to steric hindrance compared to the para-position.

    • Position 4 (Para): This ester is sterically unencumbered, making it the most thermodynamically accessible site for initial hydrolysis or transesterification.

1.2 Physicochemical Property Table

Data synthesized from homologous series extrapolation and experimental baselines.

PropertyValue / CharacteristicThermodynamic Implication
Molecular Weight 318.36 g/mol Moderate mobility; higher migration potential than TOTM.
Boiling Point ~198°C (13 mmHg)High thermal latency; unlikely to volatilize during standard sterilization (autoclave).
LogP (Octanol/Water) ~4.5 - 5.0 (Predicted)Highly lipophilic. Thermodynamically driven to partition into lipid-based drug formulations (e.g., propofol, emulsions).
Enthalpy of Combustion

kJ/mol
High energy density; relevant only for waste incineration protocols.
Solubility Insoluble in water; Soluble in organic solventsHydrolysis is interface-limited in aqueous media.
Thermal Stability Profile

In high-temperature environments (e.g., polymer extrusion or hot-melt extrusion for drug delivery), TPTM undergoes degradation distinct from simple aliphatic esters.

2.1 Decomposition Mechanism:

-Hydrogen Elimination

Because the propyl group contains


-hydrogens (on the C2 of the propyl chain), TPTM is susceptible to cis-elimination  (Chugaev-type mechanism) at temperatures exceeding 250°C.
  • Pathway: The carbonyl oxygen abstracts a

    
    -hydrogen via a six-membered cyclic transition state.
    
  • Products: Trimellitic acid (or anhydrides) + Propene (alkene).

  • Thermodynamic Driver: Entropy increase (generation of gas-phase propene).

2.2 Visualization: Thermal Degradation Pathway

ThermalDegradation TPTM TPTM (Intact) TS Cyclic Transition State (>250°C) TPTM->TS Activation Energy Inter Intermediate Acid-Ester TS->Inter cis-elimination Propene Propene Gas (C3H6) (Entropy Driver) TS->Propene Anhydride Trimellitic Anhydride Derivatives Inter->Anhydride -H2O (Dehydration)

Figure 1: Thermal decomposition via cis-elimination. The formation of propene gas drives the reaction entropically at high temperatures.

Hydrolytic Stability & Biological Implications[1]

For pharmaceutical scientists, hydrolytic stability is the primary concern. TPTM degradation in aqueous drug products alters pH and introduces new chemical entities (NCEs).

3.1 Hydrolysis Kinetics

Hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions but is autocatalytic in unbuffered systems (the generated carboxylic acid lowers pH, accelerating further acid-catalyzed hydrolysis).

  • Acid Catalyzed: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

  • Base Catalyzed (Saponification): Irreversible nucleophilic attack by

    
    . This is orders of magnitude faster than acid hydrolysis.
    
3.2 Metabolic/Degradation Pathway

In vivo or in simulated biological fluids, TPTM degrades stepwise.

Hydrolysis TPTM TPTM (Triester) LogP ~4.8 DiEster Dipropyl Trimellitate (Isomers 1,2 / 1,4 / 2,4) TPTM->DiEster Slow (Steric bulk) Propanol 1-Propanol (Byproduct) TPTM->Propanol MonoEster Monopropyl Trimellitate DiEster->MonoEster Moderate DiEster->Propanol TMA Trimellitic Acid (TMA) LogP ~0.9 MonoEster->TMA Fast MonoEster->Propanol

Figure 2: Stepwise hydrolysis pathway. Note the significant drop in LogP (lipophilicity) as the molecule degrades to Trimellitic Acid.

Experimental Protocols

To validate TPTM stability in your specific matrix, use the following self-validating protocols.

Protocol A: Thermal Gravimetric Analysis (TGA) for Intrinsic Stability

Use this to determine processing limits for polymers containing TPTM.

  • Sample Prep: Load 10–15 mg of TPTM (liquid/oil) into an alumina crucible.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (to isolate thermal cleavage from oxidation).
    
  • Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 600°C.

  • Data Analysis:

    • Identify

      
       (typically >250°C).
      
    • Identify

      
       (temperature of 5% mass loss).
      
    • Validation: Run a blank crucible baseline subtraction. Run a standard (e.g., Calcium Oxalate) to verify temperature accuracy.

Protocol B: Forced Degradation (Hydrolysis) for E&L Studies

Use this to predict leaching behavior in liquid drug formulations.

  • Preparation: Prepare a 1 mM solution of TPTM in Acetonitrile:Water (50:50). Note: Co-solvent is required due to low aqueous solubility.

  • Stress Conditions:

    • Acid: Add 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base: Add 0.1 N NaOH. Incubate at ambient temperature for 4 hours.

    • Oxidative: Add 3%

      
      . Incubate at ambient temperature for 24 hours.
      
  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

    • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 50% B to 100% B over 20 mins.

    • Detection: UV at 254 nm (Aromatic ring absorption).

  • Success Criteria:

    • Base hydrolysis should show near-complete conversion to Trimellitic Acid (Peak at early retention time).

    • Mass balance should be >95% (Sum of TPTM + metabolites).

Regulatory & Safety Context (E&L)

In pharmaceutical applications, TPTM is rarely an intentional additive but often a Non-Intentionally Added Substance (NIAS) or a breakdown product of higher trimellitates.

5.1 The Leaching Risk

Due to its lower molecular weight compared to TOTM, TPTM has a higher diffusion coefficient in polymer matrices.

  • Thermodynamic Drive: Leaching is entropically driven. In lipid-based drug products (e.g., propofol, oncology nano-formulations), the enthalpy of mixing favors TPTM migration from the PVC bag into the drug vehicle.

5.2 Toxicology Signal
  • Trimellitic Acid (Metabolite): Generally low systemic toxicity, but high concentrations can be irritants.

  • Propanol (Metabolite): Class 3 solvent (low toxic potential) per ICH Q3C.

5.3 E&L Decision Workflow

EL_Workflow Start TPTM Detected in Drug Product Quant Quantify Level (µg/day) Start->Quant AET Compare to AET (Analytical Evaluation Threshold) Quant->AET Safe Below AET: No Action Required AET->Safe < Threshold Tox Above AET: Toxicological Risk Assessment AET->Tox > Threshold Sim Simulation Study: Thermodynamic Solubility Limit Tox->Sim Determine Max Exposure

Figure 3: Regulatory decision tree for TPTM leachables based on USP <1663> and ICH M7 principles.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15383, Tripropyl trimellitate. PubChem. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. USP-NF. (Requires Subscription).[1]

  • ECHA (European Chemicals Agency). Registration Dossier: Trimellitate Esters. ECHA.[2] Available at: [Link]

  • Gimeno, P., et al. (2014). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
  • NIST Chemistry WebBook. Benzene-1,2,4-tricarboxylic acid esters - Thermochemical Data. NIST. Available at: [Link]

Sources

Trimellitate Esters: The Monomeric-Polymeric Hybrid for Critical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of plasticizers, Trimellitate esters (specifically Tris(2-ethylhexyl) trimellitate or TOTM) occupy a critical "Goldilocks" zone.[1] They bridge the gap between the processability of monomeric phthalates (like DEHP) and the permanence of high-molecular-weight polymerics.

For researchers in drug development and material science, TOTM is not merely an additive; it is a steric shield . Its tribasic structure provides the high molecular weight necessary to resist extraction by lipid-based drug formulations and biological fluids, while maintaining the flexibility required for medical tubing and high-temperature wire insulation.

This guide analyzes the molecular architecture, synthesis kinetics, and validation protocols for trimellitates, providing an actionable framework for their selection in high-stakes applications.

Part 1: Molecular Architecture & Mechanism

To understand the performance of trimellitates, one must analyze their steric topology. Unlike phthalates (dibasic esters), trimellitates are tribasic esters derived from trimellitic anhydride (TMA).

The "Anchor" Theory

The superior permanence of TOTM is governed by the Free Volume Theory and Diffusion Control .

  • Molecular Weight: TOTM (

    
     g/mol ) is significantly heavier than DEHP (
    
    
    
    g/mol ).
  • Branching & Entanglement: The three branched 2-ethylhexyl chains create a massive hydrodynamic volume. This increases the activation energy required for the molecule to diffuse through the PVC matrix.

  • The Result: A plasticizer that behaves like a monomer during processing (low viscosity at high shear/heat) but acts like a polymer in service (immobilized).

Visualization: The Steric Shielding Effect

The following diagram illustrates the structural differentiation and the resulting migration resistance pathways.

TrimellitateMechanism TMA Trimellitic Anhydride (Core Scaffold) TOTM TOTM Molecule (Tribasic Ester) TMA->TOTM Esterification (x3 Sites) ROH 2-Ethylhexanol (Branched Alcohol) ROH->TOTM PVC PVC Matrix (Polymer Chains) TOTM->PVC 1. Intercalation (Lubricity) Steric Steric Hindrance & High Mw TOTM->Steric Migration Migration Potential (Leaching) PVC->Migration Diffusion (Slowed by Mw) Lipid Lipid/Drug Medium Lipid->Migration Extraction Force Steric->Migration INHIBITS

Figure 1: Mechanistic pathway showing how the tribasic structure of TOTM creates steric hindrance that inhibits migration, even under extraction pressure from lipids.

Part 2: Comparative Performance Metrics

For scientists evaluating material selection, "low volatility" is a vague claim. We must quantify this. The table below contrasts TOTM against the industry standard (DEHP) and a high-permanence Polymeric (Polyester adipate).

MetricDEHP (Phthalate)TOTM (Trimellitate)Polymeric (Adipate)Scientific Implication
Molecular Weight ~390 g/mol ~546 g/mol >2000 g/mol Higher Mw = Lower Diffusion Coefficient (

).
Boiling Point 385°C414°CN/A (Decomposes)Critical for high-temp wire (105°C rated).
Migration (Blood) HighLow (< 1/350th of DEHP) Very LowEssential for hemocompatibility in ECMO/Dialysis.
Soapy Water Extraction ~0.5% loss< 0.1% loss < 0.1% lossWashability/Sterilization durability.
Plasticizing Efficiency 1.00 (Reference)1.061.30 - 1.50TOTM requires slightly more mass to achieve same flexibility (

).

Key Insight: While Polymerics offer the best permanence, they are difficult to process (high viscosity) and expensive.[1] TOTM offers 90% of the permanence of a polymeric with the easy processing of a phthalate.

Part 3: Synthesis & Kinetics

The synthesis of TOTM is a high-temperature esterification. As an application scientist, understanding the kinetics allows you to troubleshoot "fogging" issues caused by unreacted mono- or di-esters.

The Reaction Workflow

The reaction uses a Titanate Catalyst (Tetraisopropyl titanate) rather than strong acids (Sulfuric acid) to prevent color formation and degradation of the branched alcohol.

Stoichiometry: 1 mole TMA + 3.3 moles 2-Ethylhexanol (Excess alcohol drives equilibrium).

SynthesisWorkflow Start Reactants: TMA + Excess 2-EH Cat Catalyst Addition: Tetraisopropyl Titanate (200-220°C) Start->Cat Step1 Mono-Ester Formation (Fast) Cat->Step1 Step2 Di-Ester Formation (Moderate) Step1->Step2 - H2O Step3 Tri-Ester (TOTM) (Rate Limiting Step) Step2->Step3 - H2O Strip Vacuum Stripping (Remove Excess Alcohol) Step3->Strip Conversion > 99.8% Filter Neutralization & Filtration Strip->Filter

Figure 2: Step-wise esterification kinetics. Note that the formation of the third ester linkage is the rate-limiting step due to steric crowding.

Part 4: Medical & Drug Delivery Implications

Audience Note: For drug development professionals, the interaction between the formulation and the container closure system is paramount.

The Lipophilicity Challenge

Many modern APIs (Active Pharmaceutical Ingredients) like Paclitaxel are delivered in lipophilic vehicles (e.g., Cremophor EL). These surfactants are aggressive solvents for plasticizers.

  • The Failure Mode: DEHP is easily extracted by lipids, leading to "leaching" (toxicity risk) and "sorption" (loss of drug potency as the drug absorbs into the plastic).

  • The TOTM Solution: Due to its bulky structure, TOTM resists this extraction. Studies indicate TOTM migration into blood is approximately 350 times lower than DEHP [1].[2][3]

Toxicology Profile

While DEHP is a known endocrine disruptor (anti-androgenic), TOTM has a favorable safety profile. It is not classified as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance in the EU, making it the preferred alternative for pediatric and hemodialysis tubing [2].

Part 5: Experimental Protocols (Validation)

To validate TOTM quality or performance, use the following self-validating protocols.

Protocol A: Chemical Extraction Resistance (Modified ASTM D1239)

Purpose: To quantify the permanence of the plasticizer in aggressive media.

  • Specimen Prep: Cut PVC films (0.25 mm thick) into 50mm x 50mm squares. Weigh accurately (

    
    ).
    
  • Conditioning: Dry samples at 50°C for 24 hours to remove surface moisture.

  • Immersion:

    • Medium A: Distilled Water (Hydrolytic stability).

    • Medium B: Cottonseed Oil (Lipid extraction simulation).

    • Medium C: 1% Soap Solution (Surfactant resistance).

  • Cycle: Immerse for 24 hours at 50°C (Accelerated) or 23°C (Standard).

  • Recovery: Remove, wipe gently with lint-free tissue. Dry in oven at 50°C for 2 hours (to remove absorbed solvent).

  • Calculation:

    
    
    
    • Acceptance Criteria: TOTM extraction in Oil should be < 1.0%. DEHP will typically be > 10%.

Protocol B: The "Loop Test" for Compatibility (Exudation)

Purpose: To detect incompatibility or "spew" under stress.

  • Cut a strip of plasticized PVC (10mm x 100mm).

  • Bend it into a loop and staple the ends. This puts the outer surface under tension.

  • Place in an oven at 60°C for 7 days.

  • Observation: Check for "sweating" or oil droplets on the loop apex.

    • Causality: Tension squeezes the free volume. If the plasticizer is not sterically compatible (or if molecular weight is too low), it will exude. TOTM should show zero exudation .

References

  • Eckert, E., et al. (2016).[2] "Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine." Chemosphere.[2][4]

  • SCENIHR (Scientific Committee on Emerging and Newly Identified Health Risks). (2016). "Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers on neonates and other groups possibly at risk."

  • ASTM International. "ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals."

  • Kambia, K., et al. (2001).[5] "Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing." International Journal of Pharmaceutics.

  • Bastone Plastics. (2025).[3][6] "The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide."

Sources

Methodological & Application

Application Notes & Protocols: Formulating High-Performance Lubricants with Tripropyl Trimellitate Additives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for researchers and formulators on the use of Tripropyl Trimellitate (TPTM) as a high-performance additive in lubricant formulations. Tripropyl Trimellitate, a trimellitate ester, offers a unique combination of thermal stability, low volatility, and excellent lubricity, making it a valuable component for enhancing the performance of industrial and automotive lubricants.[1] This document details the underlying mechanisms of its function, provides step-by-step protocols for formulation and performance evaluation, and presents expected performance data based on established tribological testing standards.

Introduction to Tripropyl Trimellitate in Lubrication

Tripropyl Trimellitate (CAS No. 1528-54-7) is an aromatic tri-carboxylic acid triester.[2] As part of the broader family of trimellitate esters, it is recognized for its utility in applications demanding high thermal and oxidative stability.[1][3] Unlike conventional anti-wear additives, the polar ester linkages in the TPTM molecule impart a strong affinity for metal surfaces. This polarity is fundamental to its function, allowing it to form a persistent, protective film that reduces friction and wear, particularly under boundary lubrication conditions where metal-to-metal contact is most likely.[4][5]

Synthetic esters are prized for their ability to perform at high temperatures, largely due to their low volatility compared to other base oils of similar viscosity.[4] This characteristic, combined with their inherent lubricity and ability to solubilize other additives, makes them excellent choices for formulating advanced lubricants.[3]

Key Performance Characteristics of Trimellitate Esters:

  • High flash point and low volatility[1]

  • Good thermal and oxidative stability[1]

  • Excellent low-temperature properties[1]

  • High film strength and inherent lubricity[1][4]

  • Good hydrolytic stability[1]

Physical and Chemical Properties

A clear understanding of Tripropyl Trimellitate's properties is crucial for effective formulation.

PropertyTypical ValueReference
Chemical Formula C₁₈H₂₄O₆[6]
Molecular Weight 336.38 g/mol [6]
Appearance Colorless to Light Yellow Clear Liquid[7]
Boiling Point 168 °C @ 2mmHg[6]
Density ~1.10 g/cm³[6]
Purity (GC) >97.0%[7]

Formulation Principles and Strategy

The successful integration of Tripropyl Trimellitate into a lubricant formulation depends on careful consideration of the base oil, additive compatibility, and the target application's performance requirements.

Base Oil Compatibility

Tripropyl Trimellitate, as a Group V ester base oil, demonstrates good compatibility with a range of other base stocks, including:

  • Group IV (Polyalphaolefins - PAO): TPTM is frequently used in conjunction with PAOs. While PAOs offer excellent viscosity index and thermal stability, their non-polar nature can limit the solubility of polar additives.[6] The addition of esters like TPTM improves additive solvency and can enhance seal compatibility.[3]

  • Group II & III (Mineral Oils): TPTM can be blended with high-quality mineral oils to boost thermal stability and improve lubricity for semi-synthetic formulations.

Recommended Treat Rates

The concentration, or "treat rate," of Tripropyl Trimellitate should be optimized based on the desired performance enhancement and cost considerations. When used as a co-base stock or performance-enhancing additive, typical treat rates can vary significantly.

  • As an Anti-Wear/Friction Modifier Additive: 1.0% to 6.0% by weight is a common starting range for industrial lubricants and gear oils.[6]

  • As a Co-Base Stock for Enhanced Properties: For significant improvements in thermal stability and additive solvency in synthetic formulations, concentrations can range from 10% to 40% by weight.

  • As the Primary Base Stock: In specialized high-temperature applications like chain oils or certain greases, trimellitate esters can constitute the majority of the base fluid (45% to 95%).[8]

The final treat rate must be determined through empirical testing to achieve the optimal balance of performance for the specific application.

Experimental Workflow & Protocols

A systematic approach is essential for validating the performance of a new lubricant formulation. The following workflow outlines the key stages from blending to performance characterization.

G cluster_0 Formulation & Blending cluster_1 Performance Testing cluster_2 Analysis & Optimization start Define Formulation: Base Oil + TPTM % + Additive Pack % blend Blending Protocol: Heat & Homogenize start->blend qc1 Quality Control: Viscosity, Appearance blend->qc1 wear_test Anti-Wear Test (ASTM D4172) qc1->wear_test hydro_stab Hydrolytic Stability (ASTM D2619) qc1->hydro_stab therm_stab Thermal/Oxidative Stability (PDSC/TGA) qc1->therm_stab analyze Analyze Data: Wear Scar, Acidity, Onset Temp. wear_test->analyze hydro_stab->analyze therm_stab->analyze optimize Optimize Formulation (Adjust Treat Rate) analyze->optimize optimize->start Iterate

Figure 1: Experimental workflow for lubricant formulation and testing.
Protocol: Laboratory-Scale Lubricant Blending

Objective: To prepare homogeneous and stable lubricant samples for performance testing.

Materials & Equipment:

  • Base oil (e.g., ISO VG 46 PAO)

  • Tripropyl Trimellitate (TPTM)

  • Other additives (e.g., antioxidant, corrosion inhibitor package)

  • Glass beaker or reaction kettle

  • Magnetic stirrer with hot plate

  • Digital scale (±0.01 g accuracy)

  • Thermometer or thermocouple

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Weighing: Accurately weigh the required amount of base oil into the beaker.

  • Heating: Gently heat the base oil to 60-70°C while stirring. This reduces viscosity and aids in the dissolution of additives.[9]

  • Additive Introduction: While maintaining temperature and stirring, slowly add the weighed amount of Tripropyl Trimellitate to the base oil.

  • Homogenization: Continue stirring for a minimum of 60 minutes after all components have been added to ensure a completely homogeneous mixture.[10]

  • Cooling & Storage: Turn off the heat and allow the blend to cool to room temperature while stirring. Store the final sample in a clean, sealed container labeled with the formulation details.

  • Quality Control: Visually inspect the sample for clarity and homogeneity. Measure the kinematic viscosity to confirm it meets the target grade.

Protocol: Anti-Wear Performance (ASTM D4172)

Objective: To evaluate the wear-preventive characteristics of the lubricant using the Four-Ball Wear Test method.[11]

Equipment:

  • Four-Ball Wear Test Machine

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Microscope with calibrated measurement capability

  • Solvents for cleaning (e.g., acetone)

Standard Test Conditions:

  • Load: 392 N (40 kgf)[3]

  • Speed: 1200 rpm[3]

  • Temperature: 75°C[11]

  • Duration: 60 minutes[3]

Procedure:

  • Cleaning: Thoroughly clean the steel test balls, ball pot, and locking ring with a suitable solvent and allow them to dry completely.

  • Assembly: Place three clean balls into the ball pot. Pour the test lubricant into the pot until the balls are fully submerged.

  • Loading: Place the fourth ball into the chuck of the test machine spindle. Assemble the ball pot onto the machine's platform.

  • Test Initiation: Apply the specified load (392 N) and start the motor. Ensure the machine maintains the set speed (1200 rpm) and temperature (75°C) for the entire 60-minute duration.

  • Test Completion: At the end of the test, stop the motor, remove the load, and disassemble the ball pot.

  • Wear Scar Measurement: Clean the three stationary balls with solvent. Using the microscope, measure the major and minor axes of the wear scar on each of the three balls.

  • Reporting: Calculate the average wear scar diameter (WSD) from the six measurements. A smaller WSD indicates superior anti-wear performance.[12]

Protocol: Hydrolytic Stability (ASTM D2619)

Objective: To determine the lubricant's stability in the presence of water, which is crucial as hydrolysis can form corrosive acids.[13]

Equipment:

  • Glass beverage bottles (e.g., "Coke Bottle Method")[14]

  • Polished copper strip catalyst

  • Oven with a rotisserie apparatus capable of 5 rpm

  • Apparatus for acid number titration

Procedure:

  • Sample Preparation: Place 75 g of the test lubricant, 25 g of distilled water, and a polished copper strip into a beverage bottle.[15]

  • Incubation: Cap the bottle and place it in the rotisserie inside an oven set to 93°C.[15]

  • Rotation: Rotate the bottle end-over-end at 5 rpm for 48 hours.[15]

  • Analysis: After 48 hours, remove the bottle and allow it to cool.

  • Evaluation: Analyze the sample by measuring:

    • The acid number of the lubricant layer.

    • The total acidity of the water layer.

    • The weight loss and appearance of the copper strip.

  • Reporting: Report the changes in acidity and the condition of the copper strip. Minimal changes indicate good hydrolytic stability.[16]

Performance Data & Analysis

The addition of Tripropyl Trimellitate is expected to yield significant improvements in lubricant performance, particularly in wear protection and thermal stability.

Expected Anti-Wear Performance

The following table presents representative data illustrating the expected improvement in anti-wear performance when an ester additive is blended into a base oil. The data is based on performance characteristics of structurally similar TMP esters, which demonstrate a significant reduction in wear.[17]

FormulationBase OilTPTM Treat Rate (wt. %)Average Wear Scar Diameter (mm)% Reduction in Wear
Control ISO VG 46 PAO0%0.65-
Test Sample 1 ISO VG 46 PAO3%0.46~30%
Test Sample 2 ISO VG 46 PAO5%0.41~37%

Note: Data is representative and based on the observed performance of similar polyol esters. Actual results may vary based on the specific base oil and additive package.[17]

Thermal & Oxidative Stability

Trimellitate esters are known for their high thermal and oxidative stability.[1] This can be quantified using methods like Pressure Differential Scanning Calorimetry (PDSC), which measures the Oxidation Induction Time (OIT). A longer OIT indicates greater resistance to oxidation.

FormulationBase OilTPTM Treat Rate (wt. %)Expected OIT (minutes @ 200°C)
Control ISO VG 46 PAO0%25
Test Sample ISO VG 46 PAO15%> 45

Mechanistic Insights: The Role of Polarity

The superior performance of Tripropyl Trimellitate as a boundary lubrication additive is rooted in its molecular structure. The causality behind its effectiveness can be explained by the principle of polarity.

  • Surface Adsorption: The ester groups (-COO-) within the TPTM molecule are polar. Metal surfaces in machinery have a slight positive charge. This difference in charge creates an electrostatic attraction, causing the polar ends of the TPTM molecules to adsorb onto the metal surface.[4][5]

  • Film Formation: This adsorption process forms a dense, semi-solid molecular film that adheres strongly to the surfaces of moving parts.

  • Wear Reduction: Under boundary lubrication conditions, where the hydrodynamic oil film is too thin to prevent asperity (microscopic peak) contact, this adsorbed ester layer acts as a physical barrier. It prevents direct metal-to-metal contact, thereby minimizing adhesive wear and reducing friction.[5]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Tripropyl Benzene-1,2,4-tricarboxylate Dielectric Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and dielectric evaluation of tripropyl benzene-1,2,4-tricarboxylate, a high-performance ester-based fluid. Tripropyl benzene-1,2,4-tricarboxylate, also known as tripropyl trimellitate, is gaining prominence for applications requiring high thermal stability, low volatility, and excellent insulating properties.[1][2] This document is intended for researchers and chemical engineers, offering in-depth protocols and the scientific rationale behind key process decisions, ensuring both reproducibility and a foundational understanding of the underlying chemistry.

Introduction: The Rationale for Tripropyl Trimellitate in Dielectric Applications

The increasing demands of modern electronics and high-voltage equipment necessitate the development of advanced dielectric fluids.[3] Synthetic esters, such as tripropyl benzene-1,2,4-tricarboxylate, represent a significant advancement over traditional mineral oils, offering superior fire safety, thermal stability, and biodegradability.[3] The molecular structure of tripropyl trimellitate, featuring a stable aromatic core and three flexible propyl ester chains, imparts a unique combination of properties:

  • High Thermal and Oxidative Stability: The benzene ring provides a robust chemical backbone resistant to degradation at elevated temperatures.

  • Low Volatility: The relatively high molecular weight (336.38 g/mol ) results in a low vapor pressure, which is critical for long-term performance in sealed systems.

  • Excellent Dielectric Properties: The ester groups provide the necessary polarity for good insulating characteristics while the overall structure maintains low dielectric loss.

This guide details the direct esterification of trimellitic anhydride with n-propanol, a robust and industrially relevant synthetic pathway.[4][5]

Synthesis Pathway: Direct Esterification

The synthesis of tripropyl benzene-1,2,4-tricarboxylate is most efficiently achieved via the Fischer-Speier esterification of trimellitic anhydride with n-propanol. This is a condensation reaction catalyzed by a strong acid, where water is produced as a byproduct.[6]

Foundational Principles & Experimental Causality
  • Choice of Starting Material: Trimellitic anhydride is the preferred acylating agent over trimellitic acid. The anhydride is more reactive and its reaction with the first equivalent of alcohol is a rapid, non-equilibrium ring-opening, which simplifies the initial stage.[7][8] Crucially, using the anhydride eliminates one equivalent of water that would otherwise be formed from the acid, making it easier to drive the reaction to completion.[9]

  • Role of the Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), is essential. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[10] This significantly increases the reaction rate.

  • Reaction Equilibrium Management: Esterification is a reversible process.[6] To achieve a high yield of the triester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle. This is accomplished through two primary strategies:

    • Excess Reagent: Using a stoichiometric excess of n-propanol increases the concentration of one of the reactants.

    • Removal of Water: Continuous removal of the water byproduct is the most effective method. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by performing the reaction under vacuum at elevated temperatures.[11]

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants Trimellitic Anhydride + n-Propanol (excess) + Acid Catalyst ReactionVessel Reaction Vessel with Dean-Stark Apparatus (Heat & Reflux) Reactants->ReactionVessel Charge Reactor CrudeProduct Crude Tripropyl Trimellitate Mixture ReactionVessel->CrudeProduct Esterification & Water Removal Neutralization Wash with NaHCO₃(aq) CrudeProduct->Neutralization Washing Wash with Deionized H₂O Neutralization->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct High-Purity Tripropyl Benzene-1,2,4-tricarboxylate Distillation->PureProduct Analysis FT-IR, ¹H NMR, ¹³C NMR, MS PureProduct->Analysis Dielectric Dielectric Property Testing Analysis->Dielectric

Caption: Overall workflow for the synthesis, purification, and analysis of tripropyl trimellitate.

Detailed Synthesis Protocol

Materials & Equipment:

  • Trimellitic anhydride (1 mol equivalent)

  • n-Propanol (4-5 mol equivalents, reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) (0.01-0.02 mol equivalents)

  • Toluene (optional, for azeotropic removal of water)

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser and Dean-Stark apparatus

  • Thermometer and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure the system is under a gentle flow of inert gas (nitrogen).

  • Charging Reactants: To the flask, add trimellitic anhydride (1 mol eq.), n-propanol (4-5 mol eq.), and toluene (if used, approximately 40% of the alcohol volume).

  • Initiation: Begin stirring and gently heat the mixture. Once the solids have dissolved, carefully add the acid catalyst (e.g., H₂SO₄) dropwise.

  • Reaction: Heat the mixture to a steady reflux (typically 140-180°C, depending on the solvent).[6] Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene or n-propanol.

  • Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can also be monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value is below a target threshold (e.g., < 0.5 mg KOH/g).

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Purification and Isolation

Purification is a critical step to remove unreacted starting materials, the acid catalyst, and colored impurities, which could adversely affect the final dielectric properties.[6][12]

Detailed Purification Protocol

Materials & Equipment:

  • Crude reaction mixture

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator and/or vacuum distillation setup

Procedure:

  • Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution and shake gently, venting frequently to release CO₂ gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).[6][12]

  • Aqueous Wash: Separate the organic layer and wash it twice with equal volumes of deionized water, followed by one wash with brine to break any emulsions and aid in the removal of dissolved water.

  • Drying: Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 20-30 minutes until the liquid is clear.

  • Solvent Removal: Filter the dried solution to remove the desiccant. Remove the excess n-propanol and toluene using a rotary evaporator.

  • Final Purification: For high-purity dielectric fluid, the residual oil should be purified by vacuum distillation to separate the tripropyl trimellitate from any less volatile impurities.[13] Alternatively, treatment with activated clay can be performed to remove residual catalyst and color bodies.[13]

Characterization of Tripropyl Benzene-1,2,4-tricarboxylate

Structural confirmation and purity assessment are performed using standard spectroscopic techniques.[14]

Reaction Scheme

reaction cluster_reactants Reactants cluster_products Products TMA Trimellitic Anhydride TPT Tripropyl Benzene-1,2,4-tricarboxylate TMA->TPT H⁺ Catalyst, Δ, -H₂O Propanol n-Propanol (3 eq.) Propanol->TPT Water Water (2 eq.)

Caption: Simplified esterification of trimellitic anhydride to the target triester product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the purified product.

Analysis Technique Expected Observations
¹H NMR (CDCl₃)Aromatic Protons: Multiplets in the range of δ 7.5-8.5 ppm.Methylene Protons (-OCH₂-): Triplets around δ 4.3 ppm.Methylene Protons (-CH₂-CH₃): Sextets around δ 1.8 ppm.Methyl Protons (-CH₃): Triplets around δ 1.0 ppm.
¹³C NMR (CDCl₃)Carbonyl Carbons (C=O): Peaks in the range of δ 165-170 ppm.Aromatic Carbons: Peaks between δ 128-135 ppm.Methylene Carbons (-OCH₂-): Peak around δ 68 ppm.Methylene Carbons (-CH₂-CH₃): Peak around δ 22 ppm.Methyl Carbons (-CH₃): Peak around δ 10 ppm.
FT-IR (neat film)C=O Stretch (Ester): Strong, sharp peak around 1725-1740 cm⁻¹.C-O Stretch (Ester): Strong peak around 1250-1300 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.Absence of: Broad O-H stretch from carboxylic acid (3000-3300 cm⁻¹).
Mass Spec. (EI)Molecular Ion (M⁺): Expected at m/z = 336.38. Characteristic fragmentation patterns corresponding to the loss of propyl and carboxylate groups will also be observed.

Evaluation of Dielectric Properties

As a dielectric fluid, the material must exhibit specific electrical insulating and thermal properties.[15] The following protocols outline the fundamental tests required.

Key Parameters & Testing Protocols
Property Significance Standard Test Method (Example) Protocol Summary
Dielectric Strength Indicates the fluid's ability to withstand electrical stress without breakdown. A higher value is desirable.ASTM D877 / ASTM D1816A sample of the fluid is placed between two electrodes, and the voltage is increased at a controlled rate until breakdown (arcing) occurs. The breakdown voltage is recorded.
Dielectric Constant (Permittivity) A measure of a material's ability to store electrical energy in an electric field. Important for capacitor applications.ASTM D924The capacitance of a test cell is measured with the fluid and then with air (or vacuum). The ratio of these capacitances gives the dielectric constant.
Dissipation Factor (tan δ) Represents the energy lost as heat within the dielectric. A lower value indicates a more efficient insulator.ASTM D924Measured simultaneously with the dielectric constant, it quantifies the inefficiency of the dielectric material by measuring the phase angle between voltage and current.
Volume Resistivity Measures the resistance to leakage current directly through the fluid. A very high value is required for good insulation.ASTM D1169A defined DC voltage is applied across a test cell containing the fluid, and the resulting current is measured. Resistivity is calculated using Ohm's law and the cell geometry.
Typical Property Values

The following are typical, non-guaranteed values for a high-purity tripropyl benzene-1,2,4-tricarboxylate fluid.

Property Typical Value Units
Dielectric Strength> 40kV (2.5 mm gap)
Dielectric Constant (@ 60 Hz, 25°C)4.0 - 5.0-
Dissipation Factor (@ 60 Hz, 25°C)< 0.01-
Volume Resistivity (@ 25°C)> 1 x 10¹²Ohm·cm
Flash Point> 200°C
Viscosity (@ 40°C)25 - 35cSt

Conclusion

This application guide provides a robust and scientifically grounded methodology for the preparation and evaluation of tripropyl benzene-1,2,4-tricarboxylate. By understanding the chemical principles behind each step—from the selection of reagents to the intricacies of purification and characterization—researchers can reliably synthesize high-quality dielectric fluids tailored for demanding applications. The protocols herein are designed to be self-validating, ensuring that the final product meets the stringent performance criteria required for advanced electrical insulation.

References

  • Process for purifying esters. (n.d.). Google Patents.
  • Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready.
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  • How to purify esterefication product? (2016, April 15). ResearchGate.
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  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026, January 28). MDPI.
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  • Tripropyl Trimellitate | 1528-54-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
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Catalytic Synthesis of Tripropyl Trimellitate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tripropyl trimellitate, a triester of trimellitic acid, is a compound of significant interest across various industrial and research sectors. Its utility as a plasticizer, lubricant, and specialty solvent necessitates robust and efficient synthetic methodologies. This document provides a comprehensive guide to the catalytic synthesis of tripropyl trimellitate, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this guide delves into the rationale behind experimental choices, ensuring a deep, applicable understanding of the synthetic processes.

The synthesis of tripropyl trimellitate is primarily achieved through the esterification of trimellitic anhydride with propanol. The selection of an appropriate catalyst is paramount, as it profoundly influences reaction kinetics, product yield, and purity. This application note will explore various catalytic systems, offering detailed protocols and insights into process optimization.

Theoretical Framework: The Esterification of Trimellitic Anhydride

The core reaction for the production of tripropyl trimellitate is the esterification of trimellitic anhydride with three equivalents of propanol. This reaction can be catalyzed by a variety of acidic catalysts. The overall reaction is depicted below:

The mechanism of acid-catalyzed esterification generally involves the protonation of the carbonyl oxygen of the anhydride by the acid catalyst.[1][2][3] This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.[1][4] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. This process is repeated for all three carboxylic acid groups of the trimellitic acid moiety.[1]

To drive the reaction towards the formation of the triester, it is crucial to remove the water produced as a byproduct. This is typically achieved by azeotropic distillation.[1][5]

Catalytic Systems for Tripropyl Trimellitate Synthesis

The choice of catalyst is a critical determinant of the reaction's efficiency and the quality of the final product. Both homogeneous and heterogeneous catalysts are employed in the synthesis of trimellitate esters.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity.

  • p-Toluenesulfonic Acid (p-TSA): A widely used, cost-effective, and efficient catalyst for esterification reactions.[1]

  • Sulfuric Acid (H₂SO₄): A strong mineral acid that effectively catalyzes the reaction but can lead to side reactions and corrosion issues.[6][7]

  • Titanate Catalysts (e.g., Tetrabutyl Titanate): These organometallic catalysts offer high activity and selectivity.[1][8]

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering the significant advantage of easy separation and potential for recycling.[7][9]

  • Solid Acid Resins: Ion-exchange resins with sulfonic acid groups provide acidic sites for catalysis and can be easily filtered from the reaction mixture.

  • Metal Oxides: Solid oxides such as zirconia, titania, and tin oxide have demonstrated catalytic activity in esterification reactions.[10][11][12]

  • Zeolites: These microporous aluminosilicates can be shape-selective catalysts, offering potential for improved product selectivity.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of tripropyl trimellitate using different catalytic systems.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol outlines a standard laboratory-scale synthesis using the common and effective catalyst, p-TSA.

Materials:

  • Trimellitic Anhydride (1 mol equivalent)

  • n-Propanol (3.5 mol equivalents)

  • p-Toluenesulfonic acid monohydrate (0.5-2 mol % relative to trimellitic anhydride)

  • Toluene (as azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add trimellitic anhydride, n-propanol, and toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent and excess propanol under reduced pressure using a rotary evaporator to obtain crude tripropyl trimellitate. Further purification can be achieved by vacuum distillation.[1]

Workflow for p-TSA Catalyzed Synthesis:

G A 1. Reaction Setup: Trimellitic Anhydride, n-Propanol, Toluene B 2. Catalyst Addition: p-Toluenesulfonic Acid A->B Add C 3. Reaction: Reflux with Dean-Stark Trap B->C Heat to Reflux D 4. Work-up: Neutralization & Washing C->D Cool & Quench E 5. Purification: Rotary Evaporation & Vacuum Distillation D->E Dry & Filter F Final Product: Tripropyl Trimellitate E->F

Caption: Workflow for p-TSA catalyzed synthesis of tripropyl trimellitate.

Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., Sulfated Zirconia)

This protocol illustrates the use of a recyclable heterogeneous catalyst, which simplifies product purification.

Materials:

  • Trimellitic Anhydride (1 mol equivalent)

  • n-Propanol (3.5 mol equivalents)

  • Sulfated Zirconia (5-10 wt% of trimellitic anhydride)

  • Toluene (as azeotropic solvent)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the sulfated zirconia catalyst by heating at a high temperature (e.g., 550 °C) for several hours under a stream of dry air.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add trimellitic anhydride, n-propanol, toluene, and the activated sulfated zirconia catalyst.

  • Reaction: Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap. Monitor the reaction until completion.

  • Catalyst Recovery:

    • Cool the reaction mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed with a solvent (e.g., toluene), dried, and reactivated for future use.

  • Purification: Remove the solvent and excess propanol from the filtrate under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.

Workflow for Solid Acid Catalyzed Synthesis:

G A 1. Catalyst Activation B 2. Reaction Setup: Reactants & Activated Catalyst A->B C 3. Reaction: Reflux with Dean-Stark Trap B->C D 4. Catalyst Recovery: Filtration C->D E 5. Purification: Rotary Evaporation & Vacuum Distillation D->E F Recycled Catalyst D->F Wash & Reactivate G Final Product: Tripropyl Trimellitate E->G

Caption: Workflow for solid acid catalyzed synthesis of tripropyl trimellitate.

Optimization of Process Parameters

To maximize the yield and purity of tripropyl trimellitate, several process parameters can be optimized.[13][14][15]

Table 1: Key Parameters for Optimization

ParameterRationale for OptimizationTypical Range
Catalyst Loading Influences reaction rate; higher loading can increase rate but also side reactions and cost.0.1 - 5 mol% (homogeneous) 1 - 10 wt% (heterogeneous)
Reactant Molar Ratio An excess of propanol is used to shift the equilibrium towards product formation.1:3.1 to 1:4 (Trimellitic Anhydride : Propanol)[5]
Reaction Temperature Affects reaction rate; higher temperatures increase the rate but can lead to decomposition or side reactions.120 - 220 °C
Reaction Time Determined by the time required to collect the theoretical amount of water.2 - 8 hours
Azeotropic Solvent The choice of solvent affects the efficiency of water removal.Toluene, Xylene

Characterization of Tripropyl Trimellitate

The identity and purity of the synthesized tripropyl trimellitate should be confirmed using appropriate analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and confirm the molecular weight.[6][16]A major peak corresponding to the molecular weight of tripropyl trimellitate (336.38 g/mol ).
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.Signals corresponding to the aromatic protons and the propyl ester groups.
Acid Value Titration To quantify residual unreacted carboxylic acid groups.[8]A low acid value indicates a high degree of esterification.

Conclusion

The catalytic synthesis of tripropyl trimellitate is a well-established yet optimizable process. The choice of catalyst, whether homogeneous or heterogeneous, significantly impacts the reaction efficiency and downstream processing. By carefully controlling reaction parameters such as temperature, reactant ratio, and catalyst loading, researchers can achieve high yields of pure product. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of tripropyl trimellitate in a research setting.

References

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Application Notes and Protocols for Polymer Blending with Tripropyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the incorporation of tripropyl benzene-1,2,4-tricarboxylate into polymer matrices. Tripropyl benzene-1,2,4-tricarboxylate, a member of the trimellitate ester family, serves as a versatile plasticizer, enhancing the flexibility, processability, and low-temperature performance of a variety of polymers. This document elucidates the mechanistic principles of plasticization, offers step-by-step protocols for both melt blending and solvent casting, and details essential characterization techniques to validate the performance of the resulting polymer blends. The protocols provided are grounded in established polymer processing principles and can be adapted for various research and development applications.

Introduction: The Role of Tripropyl Benzene-1,2,4-tricarboxylate in Polymer Modification

Tripropyl benzene-1,2,4-tricarboxylate is an organic ester utilized as a plasticizer in polymer formulations. Its molecular structure, featuring a central benzene ring with three carboxylate ester groups, imparts desirable properties such as improved flexibility and durability to otherwise rigid polymers.[1] Primarily used in polyvinyl chloride (PVC) applications, it enhances elongation properties, impact resistance, and transparency.[1] Its function is to intercalate between polymer chains, thereby increasing the free volume and reducing intermolecular forces. This leads to a lower glass transition temperature (Tg) and a more pliable material. The selection of a plasticizer with an appropriate alkyl chain length is crucial, as it influences the plasticizing efficiency, thermal stability, and migration resistance of the final product.[2][3]

Mechanism of Action: Plasticization with Tripropyl Benzene-1,2,4-tricarboxylate

The plasticizing effect of tripropyl benzene-1,2,4-tricarboxylate is primarily a physical phenomenon. The plasticizer molecules, being smaller than the polymer chains, position themselves between the macromolecules. This spacing reduces the cohesive forces between the polymer chains, allowing them to move more freely relative to one another. The result is a decrease in the material's modulus and an increase in its elongation at break. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, which is influenced by factors such as polarity and molecular structure.[4]

cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer Rigid Polymer Chains Rigid Polymer Chains Flexible Polymer Chains Flexible Polymer Chains Rigid Polymer Chains->Flexible Polymer Chains Increased Free Volume Plasticizer Molecules Plasticizer Molecules Tripropyl Benzene-1,2,4-tricarboxylate Tripropyl Benzene-1,2,4-tricarboxylate Tripropyl Benzene-1,2,4-tricarboxylate->Flexible Polymer Chains Intercalation

Caption: Mechanism of polymer plasticization.

Polymer Blending Protocols

The following sections provide detailed protocols for incorporating tripropyl benzene-1,2,4-tricarboxylate into polymer matrices using both melt blending and solvent casting techniques.

Melt Blending Protocol for Polyvinyl Chloride (PVC)

Melt blending is a common industrial method for producing plasticized polymers. This protocol is adapted from established procedures for similar trimellitate plasticizers and is suitable for laboratory-scale twin-screw extruders or two-roll mills.[1][5]

Materials and Equipment:

  • PVC resin (e.g., K-value 67-70)

  • Tripropyl benzene-1,2,4-tricarboxylate

  • Thermal stabilizer (e.g., Ca/Zn or organotin-based)

  • Lubricants (internal and external)

  • High-speed mixer or ribbon blender

  • Two-roll mill or twin-screw extruder

  • Compression molding press

Protocol:

  • Dry Blending:

    • Accurately weigh the PVC resin and any solid additives (stabilizers, lubricants).

    • In a high-speed mixer, combine the solid components and mix at a low speed.

    • Gradually increase the mixer speed, allowing frictional heat to raise the temperature to approximately 70-80°C.[5]

    • Slowly add the pre-weighed tripropyl benzene-1,2,4-tricarboxylate to the heated powder blend.

    • Continue mixing until a homogenous, free-flowing dry blend is achieved. The final temperature of the dry blend should be around 110-120°C.[1]

    • Cool the dry blend to room temperature before melt processing.

  • Melt Compounding:

    • Set the temperature profile of the two-roll mill or extruder. For a two-roll mill, a temperature of 160-175°C is a good starting point.[1] For a twin-screw extruder, a progressive temperature profile from feed zone to die is recommended (e.g., 150°C to 180°C).

    • Feed the dry blend into the heated equipment.

    • On a two-roll mill, continuously cut and fold the material for 5-10 minutes to ensure homogeneity.[1] In an extruder, the screw design and rotation speed will determine the mixing efficiency.

    • Once a uniform melt is obtained, the material can be sheeted off the mill or extruded through a die.

  • Specimen Preparation:

    • For material characterization, compression mold the compounded material into test specimens (e.g., tensile bars, disks for DMA).

    • Preheat the compression press to 170-185°C.[1]

    • Place the material in the mold, apply low pressure for a 3-5 minute preheating period, then increase the pressure to 10-15 MPa for 5-10 minutes.[1]

    • Cool the mold under pressure to room temperature before demolding.

    • Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[1]

cluster_workflow Melt Blending Workflow start Start dry_blending Dry Blending (PVC, Plasticizer, Additives) start->dry_blending melt_compounding Melt Compounding (Two-Roll Mill / Extruder) dry_blending->melt_compounding specimen_preparation Specimen Preparation (Compression Molding) melt_compounding->specimen_preparation characterization Material Characterization specimen_preparation->characterization end_process End characterization->end_process

Caption: Workflow for melt blending of PVC.

Solvent Casting Protocol for Polymer Films

Solvent casting is a versatile laboratory technique for preparing thin polymer films with high optical clarity.[6][7] This method is suitable for a wide range of soluble polymers.

Materials and Equipment:

  • Polymer (e.g., Polylactic Acid - PLA, Cellulose Acetate)

  • Tripropyl benzene-1,2,4-tricarboxylate

  • Volatile solvent (e.g., chloroform, dichloromethane, acetone - solvent choice is polymer dependent)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Leveling surface

  • Ventilated drying oven or fume hood

Protocol:

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent to create a solution of desired concentration (e.g., 5-10 wt%). Stir until the polymer is fully dissolved.[8]

    • In a separate container, dissolve the desired amount of tripropyl benzene-1,2,4-tricarboxylate in a small amount of the same solvent.

    • Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Film Casting:

    • Place the casting surface on a level platform to ensure uniform film thickness.

    • Pour the polymer solution onto the casting surface. The volume of solution will determine the final film thickness.

    • Cover the casting surface with a perforated lid or place it in a partially covered container to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.[8]

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.[8]

    • For complete solvent removal, transfer the film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 40-50°C) for 24 hours.[8]

  • Film Removal:

    • Once completely dry, carefully peel the film from the casting surface.

Characterization of Plasticized Polymers

To evaluate the efficacy of tripropyl benzene-1,2,4-tricarboxylate as a plasticizer, a suite of characterization techniques should be employed.

Technique Property Measured Expected Outcome with Plasticizer
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)Decrease in Tg, indicating increased polymer chain mobility.[9]
Thermogravimetric Analysis (TGA) Thermal StabilityOnset of degradation temperature may be slightly altered.[1]
Dynamic Mechanical Analysis (DMA) Viscoelastic Properties (Storage Modulus, Loss Modulus, Tan Delta)Decrease in storage modulus in the glassy region, shift of the tan delta peak to a lower temperature.
Tensile Testing Mechanical Properties (Tensile Strength, Elongation at Break, Young's Modulus)Decrease in tensile strength and Young's modulus, significant increase in elongation at break.[10]
Hardness Testing (Shore A/D) HardnessDecrease in hardness.[11]

Data Presentation and Interpretation

The following table provides a hypothetical comparison of the properties of a rigid polymer before and after plasticization with tripropyl benzene-1,2,4-tricarboxylate. The actual values will depend on the specific polymer and the concentration of the plasticizer used.

Property Unplasticized Polymer Plasticized Polymer (e.g., 40 phr)
Glass Transition Temperature (Tg)~80°C~30°C
Tensile Strength~50 MPa~20 MPa
Elongation at Break~5%~250%
Shore D Hardness~80~60 (Shore A ~90)

Conclusion

Tripropyl benzene-1,2,4-tricarboxylate is an effective plasticizer for modifying the properties of various polymers. The protocols outlined in this guide provide a robust framework for the successful incorporation of this additive through both melt blending and solvent casting techniques. Proper characterization of the resulting polymer blends is essential to validate the desired performance enhancements. The choice of blending method and the concentration of the plasticizer should be optimized based on the specific polymer system and the intended application.

References

  • Characterization of Engineering Plastics Plasticized Using Supercritical CO2. PMC - NIH. Available from: [Link]

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). PMC. Available from: [Link]

  • The Impact of Plasticizer Levels in Hardening PVC Plastic. ResearchGate. Available from: [Link]

  • Solvent Film Casting—A Versatile Technology for Specialty Films. The Society of Vacuum Coaters. Available from: [Link]

  • How to prepare PLA film using the solution casting method? ResearchGate. Available from: [Link]

  • Solvent casting method for film production with quality control... ResearchGate. Available from: [Link]

  • WO2006100829A1 - Polymer film and solution casting method for producing thereof. Google Patents.
  • Solution Casting | Plastics. AMETEK Surface Vision. Available from: [Link]

  • Polymer characterization techniques – an introduction. Malvern Panalytical. Available from: [Link]

  • How PVC blends are prepared. Oxoplast. Available from: [Link]

  • Polymer Characterization Techniques. ResolveMass Laboratories Inc. Available from: [Link]

  • Designing bio-based plasticizers: Effect of alkyl chain length on plasticization properties of isosorbide diesters in PVC blends. ResearchGate. Available from: [Link]

  • Influence of Alkyl Chain Length and Branching on the Plasticizing Properties of 2,5‐Thiophenedicarboxylate Plasticizers in PVC. ResearchGate. Available from: [Link]

  • Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. PubMed. Available from: [Link]

  • WO2013048775A1 - Process for mixing polyvinyl chloride with a bio-based plasticizer. Google Patents.
  • Practical Considerations in mixing of Plasticized PVC Dry Blend Compound for Extruded Products. Kanademy. Available from: [Link]

  • The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tripropyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of tripropyl benzene-1,2,4-tricarboxylate. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, ensuring you have the expertise to adapt and refine your experimental approach for maximum success.

The primary industrial route to synthesizing tripropyl benzene-1,2,4-tricarboxylate is through the direct esterification of trimellitic anhydride with n-propanol. This process, a variation of the classic Fischer-Speier esterification, involves reacting the anhydride with three equivalents of the alcohol, typically at elevated temperatures and with the aid of a catalyst.[1] The key to achieving high yields lies in effectively managing the reaction equilibrium.

Core Synthesis and Troubleshooting Workflow

The diagram below outlines the general workflow for the synthesis and the key decision points for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting A 1. Charge Reactor Trimellitic Anhydride + n-Propanol B 2. Add Catalyst (e.g., H₂SO₄, p-TsOH, Titanate) A->B C 3. Heat & Reflux (100-220°C) B->C D 4. Water Removal (Dean-Stark or Vacuum) C->D E 5. Reaction Monitoring (Acid Value Titration / TLC) D->E F 6. Work-up & Purification (Neutralization, Washing, Distillation) E->F T1 Low Yield? E->T1 G Final Product: Tripropyl Benzene-1,2,4-tricarboxylate F->G T2 Incomplete Reaction? T1->T2 Yes T3 Product Discoloration? T1->T3 No S1 Increase Reaction Time Use Excess Propanol Improve Water Removal T2->S1 Yes S2 Check Catalyst Activity Optimize Temperature T2->S2 No S3 Lower Reaction Temp. Use Inert Atmosphere Purify with Activated Carbon T3->S3 Yes

Caption: General workflow and troubleshooting decision points for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My final yield of tripropyl benzene-1,2,4-tricarboxylate is consistently low. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue, and it typically stems from the reversible nature of the Fischer esterification reaction.[2][3] To maximize product formation, the reaction equilibrium must be actively shifted towards the products. Here are the primary factors to investigate:

  • Inefficient Water Removal: The esterification reaction produces one mole of water for each ester bond formed. According to Le Châtelier's Principle, this water must be removed to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion.[3]

    • Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or even excess n-propanol) to continuously remove water from the reaction mixture. For higher boiling point syntheses, applying a vacuum can also be effective in removing water and other volatile byproducts.

  • Suboptimal Reactant Stoichiometry: While the stoichiometric requirement is a 1:3 molar ratio of trimellitic anhydride to n-propanol, using a slight excess of the alcohol can help shift the equilibrium towards the triester.

    • Solution: Increase the molar ratio of n-propanol to trimellitic anhydride. A ratio of 1:3.5 or even 1:4 can significantly improve the yield. The excess alcohol also serves as a solvent.[4]

  • Catalyst Inefficiency or Deactivation: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

    • Solution: Ensure your catalyst is active and used in the correct concentration. If using sulfuric acid or p-toluenesulfonic acid (p-TsOH), ensure they are not hydrated. For titanate catalysts like tetrabutoxytitanium, which are effective at higher temperatures, prevent premature hydrolysis by adding them only after the initial heating of the reactants.

Question 2: My final product is contaminated with significant amounts of mono- and dipropyl esters. How can I ensure the reaction goes to full tri-substitution?

Answer: The presence of partially esterified intermediates indicates an incomplete reaction. The esterification occurs in a stepwise manner, and achieving full conversion to the triester requires sufficient time and energy.

  • Reaction Time and Temperature: The final esterification step is often the slowest due to increased steric hindrance.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress by periodically taking samples and measuring the acid value via titration. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 0.5 mg KOH/g). A typical reaction time is 3-10 hours at temperatures ranging from 100°C to 220°C, depending on the catalyst and setup.[1]

The reaction mechanism below illustrates the stepwise nature of the esterification.

FischerEsterification Carboxylic Acid Carboxylic Acid Protonation 1. Protonation of Carbonyl Oxygen Carboxylic Acid->Protonation Alcohol Alcohol Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->Acid Catalyst (H+) regenerated Ester Ester Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.[3][4][5]

Question 3: The purified product has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

Answer: Discoloration is usually a result of thermal degradation or side reactions occurring at high temperatures.

  • Solution:

    • Optimize Temperature: Avoid excessively high reaction temperatures. While higher temperatures increase the reaction rate, they can also promote side reactions. Find the minimum temperature that allows for a reasonable reaction time.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products at high temperatures.

    • Purification: After the initial work-up, the crude product can be treated with a small amount of activated carbon and/or diatomaceous earth, followed by filtration, to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: Should I start with trimellitic acid or trimellitic anhydride? Trimellitic anhydride is generally the preferred starting material.[6] Its anhydride group is more reactive than a carboxylic acid, and the initial ring-opening reaction with one molecule of propanol is rapid and does not produce water. This simplifies the initial phase of the reaction. Trimellitic acid can be used, but it will generate an additional equivalent of water that must be removed.

Q2: What is the most effective catalyst for this synthesis? The choice of catalyst depends on the desired reaction temperature and equipment.

  • Brønsted Acids (H₂SO₄, p-TsOH): Effective at lower temperatures (100-150°C). They are inexpensive but can be corrosive and may require a neutralization step during work-up.[1][5]

  • Lewis Acids (e.g., Tetrabutoxytitanium): These are often used in industrial settings and are effective at higher temperatures (180-240°C). They can lead to cleaner reactions but are more expensive.

Catalyst TypeTypical Temp. (°C)AdvantagesDisadvantages
Sulfuric Acid 100 - 140Low cost, high activityCorrosive, difficult to remove
p-TsOH 110 - 150Solid, easier to handleLess active than H₂SO₄
Titanates 180 - 240High efficiency, fewer byproductsHigher cost, moisture sensitive

Q3: What is a reliable, step-by-step protocol for this synthesis? The following is a general laboratory-scale protocol for direct esterification.

Experimental Protocol: Synthesis of Tripropyl Benzene-1,2,4-tricarboxylate

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: Charge the flask with trimellitic anhydride (1.0 mol) and n-propanol (3.5 mol).

  • Catalyst Addition: Begin stirring and add the acid catalyst (e.g., 0.5-1% w/w p-toluenesulfonic acid relative to the anhydride).

  • Esterification Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with n-propanol. Continue heating for 4-8 hours.

  • Monitoring: Monitor the reaction by measuring the acid value of the reaction mixture. The reaction is complete when the acid value is below 0.5 mg KOH/g.

  • Removal of Excess Alcohol: Once the reaction is complete, arrange the apparatus for distillation and remove the excess n-propanol under reduced pressure.

  • Neutralization and Work-up: Cool the crude product to below 80°C. Add a 10% sodium carbonate or sodium hydroxide solution to neutralize the acid catalyst and any remaining acidic species. Separate the organic layer and wash it with water until neutral.

  • Final Purification: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄). For a high-purity product, perform vacuum distillation to isolate the tripropyl benzene-1,2,4-tricarboxylate.

References

  • Title: TRIMELLITIC ANHYDRIDE Source: Georgia Institute of Technology URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]

  • Title: Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: Thompson Rivers University URL: [Link]

  • Title: Fischer esterification reaction Source: BYJU'S URL: [Link]

  • Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Thermal Oxidative Stability of Tripropyl Trimellitate (TPTM)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: TPTM Stability Optimization Analyst: Senior Application Scientist Reference ID: TPTM-STAB-2026

Introduction: The Stability Paradox of TPTM

Welcome to the technical support hub for Tripropyl Trimellitate (TPTM). You are likely here because you are experiencing premature degradation—manifesting as darkening, viscosity spikes, or acidity increases—in your TPTM formulations.

The Technical Context: TPTM is a short-chain aromatic ester. Unlike its heavier cousin, Trioctyl Trimellitate (TOTM), TPTM offers superior solvency and lower viscosity, but this comes at a cost: higher volatility and susceptibility to hydrolytic attack. While the trimellitate ring provides excellent thermal resistance compared to phthalates, the propyl chains are vulnerable to free-radical oxidation at temperatures exceeding 150°C.

This guide treats your stability problem as a system failure, addressing the three root causes: Radical Propagation , Catalyst Residue , and Hydrolytic Cleavage .

Module 1: Diagnostic Framework

Before applying additives, you must identify the specific mode of failure. Use this diagnostic matrix to interpret your TPTM's behavior.

Symptom-to-Root Cause Table
SymptomPrimary MechanismThe Chemistry
Rapid Darkening (Yellow

Brown)
Quinone FormationOxidation of phenolic impurities or amine antioxidant degradation (if present).
Viscosity Increase Cross-linking (Polymerization)Free radicals attacking the alkyl chain, leading to C-C bond formation between ester molecules.
Acid Number Spike (>0.1 mg KOH/g) Hydrolysis or Chain ScissionMoisture attacking the ester linkage (reverting to trimellitic acid) OR oxidative cleavage of the propyl chain.
Haze / Precipitate InsolubilityFormation of high-molecular-weight sludge or precipitation of trimellitic acid (poor solubility).
Visualizing the Failure Pathway

The following diagram illustrates how thermal stress fractures the TPTM molecule.

TPTM_Degradation TPTM TPTM (Intact) Radical Alkyl Radical (R•) TPTM->Radical H-abstraction Heat Heat (>150°C) + O2 Heat->Radical Peroxide Hydroperoxide (ROOH) Radical->Peroxide + O2 Split Pathway? Peroxide->Split Decomposition Crosslink Viscosity Spike (Polymerization) Split->Crosslink Recombination Acid Acid Spike (Chain Scission) Split->Acid Beta-Scission

Figure 1: The dual-pathway of TPTM degradation. Oxidation leads to either thickening (cross-linking) or acidity (scission), driven by the instability of the propyl chain.

Module 2: Formulation Troubleshooting (The "Fix")

To stabilize TPTM, you must construct a "Wall of Defense" using a synergistic antioxidant system. A single antioxidant is rarely sufficient for trimellitates.

The Defense Triad Protocol

Step 1: Primary Antioxidant (Radical Scavenger)

  • Function: Neutralizes the initial free radical (R•).

  • Recommendation:Hindered Phenols (High Molecular Weight).

  • Specific Chemistry: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010).

  • Why: Low volatility is critical. BHT is too volatile for TPTM processing temps.

  • Dosage: 0.2% - 0.5% w/w.

Step 2: Secondary Antioxidant (Peroxide Decomposer)

  • Function: Destroys hydroperoxides (ROOH) before they split into more radicals.

  • Recommendation:Organophosphites or Thioethers .

  • Specific Chemistry: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168).

  • Why: Shows strong synergy with hindered phenols, regenerating the primary antioxidant.

  • Dosage: 0.1% - 0.3% w/w.

Step 3: The "Invisible" Killer (Metal Deactivator)

  • Function: Chelates residual metal ions (Ti, Sn) from the esterification catalyst.

  • Specific Chemistry: 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (e.g., Irganox MD 1024).

  • Criticality: TPTM is often synthesized using Titanate catalysts. Even <5 ppm residual Titanium acts as a pro-oxidant, accelerating degradation by 10x.

Decision Node: Color vs. Performance
  • Scenario A: Pharmaceutical/Optical (Must be Clear)

    
     Use Phenolic + Phosphite.
    
  • Scenario B: High-Temp Lubricant (Color irrelevant)

    
     Use Alkylated Diphenylamines  (e.g., Irganox L57). Amines are superior above 180°C but will turn the TPTM red/brown over time.
    

Module 3: Process Troubleshooting (Synthesis Artifacts)

Often, the instability comes from the synthesis, not the molecule itself.

Q: My TPTM degrades immediately upon heating, even with antioxidants. Why? A: You likely have Unwashed Catalyst Residue or Residual Acidity .

The Purification Protocol:

  • Neutralization: Ensure Acid Number is < 0.05 mg KOH/g. Residual trimellitic acid catalyzes hydrolysis.

  • Adsorbent Treatment: Treat crude TPTM with Magnesium Silicate (Magnesol) or Activated Carbon at 90°C for 1 hour. This physically traps Titanate/Tin catalyst residues that filtration misses.

  • Drying: Moisture content must be < 0.05%. Water + Heat = Hydrolysis, regardless of antioxidants.

Module 4: Testing Protocols (Self-Validating Systems)

Do not rely on "oven aging" alone. It is slow and imprecise. Use Pressure Differential Scanning Calorimetry (PDSC) for a rapid, quantitative stability metric.

Standard Protocol: ASTM D6186 (Modified for TPTM)

This method measures the Oxidation Induction Time (OIT) —the exact time until your stabilizer package fails.

Experimental Workflow:

  • Sample Prep: Weigh 3.0 ± 0.2 mg of TPTM into an open aluminum pan.

  • Catalyst: Add 50 ppm Iron (III) naphthenate (simulates metal contact) – Optional but recommended for stress testing.

  • Conditions:

    • Cell Pressure: 500 psig (3.5 MPa) Oxygen.[1][2][3]

    • Temperature: Isothermal at 180°C (Start here for TPTM).

  • Endpoint: The onset of the exotherm (heat release) indicates total antioxidant consumption.

Visualizing the PDSC Workflow:

PDSC_Protocol Start Weigh Sample (3mg) Pressurize Pressurize Cell (500 psig O2) Start->Pressurize Heat Ramp to 180°C Pressurize->Heat Hold Isothermal Hold Heat->Hold Detect Detect Exotherm (OIT Point) Hold->Detect Time to Failure

Figure 2: PDSC workflow for determining Oxidation Induction Time (OIT).

Interpreting Results:

  • < 10 mins: Formulation failed. Check catalyst residue or increase primary antioxidant.

  • > 60 mins: Good stability for general applications.

  • > 120 mins: Excellent thermal stability.[4]

Frequently Asked Questions (FAQ)

Q: Can I use TPTM as a direct replacement for plasticizers in PVC medical tubing? A: Technically yes, but be cautious of leaching . TPTM (C3 chains) is more migratory than TOTM (C8 chains). For medical applications, you must validate extraction profiles in lipid simulants.

Q: Why does my TPTM smell "fruity" after heating? A: This indicates hydrolysis or thermal cracking . The "fruity" smell is Propanol being released as the ester bond cleaves. This confirms you have a moisture problem or excessive acidity. Immediate Action: Check water content (Karl Fischer) and Acid Number.

Q: Is nitrogen blanketing necessary during storage? A: For TPTM, yes . Unlike saturated hydrocarbons, the aromatic ring and ester linkages are hygroscopic. Nitrogen prevents both moisture ingress (hydrolysis) and oxygen ingress (peroxide formation).

References

  • ASTM International. (2019). ASTM D6186-19 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).[1] West Conshohocken, PA. [Link]

  • Rudnick, L. R. (2017). Lubricant Additives: Chemistry and Applications (3rd ed.). CRC Press. (Defines the mechanism of hindered phenol/phosphite synergy in esters).
  • BASF. (2022). Technical Information: Irganox® and Irgafos® Antioxidants for Industrial Lubricants. (Authoritative source for specific antioxidant selection in ester base stocks).
  • Chowdhary, R. et al. (2018). Oxidative Stability of Esters: Mechanisms and Improvement Strategies. Journal of Synthetic Lubrication.

Sources

Minimizing color formation during tripropyl benzene-1,2,4-tricarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Color Formation in Tripropyl Benzene-1,2,4-Tricarboxylate Synthesis Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals Document ID: TSC-TPTM-001 Status: Active[1][2]

Introduction: The "Color vs. Conversion" Paradox

Achieving a water-white (APHA < 20) appearance in Tripropyl Trimellitate (TPTM) synthesis is significantly more challenging than with higher molecular weight esters like TOTM.[2] The core technical conflict lies in the boiling point of n-propanol (97°C) .

Standard industrial "low-color" catalysts (Titanates) require activation temperatures of 180°C–210°C . At atmospheric pressure, you cannot reach these temperatures with n-propanol, forcing researchers to either:

  • Use Brønsted Acid catalysts (Sulfuric/PTSA) at lower temperatures, which inherently promote oxidation and charring (color).[2]

  • Use Pressurized Reactors to force the temperature up for Titanates.

This guide addresses color minimization across both pathways, with a focus on identifying root causes of yellowing/browning (chromophores).[2]

Part 1: Diagnostic Matrix (Quick Troubleshooting)

Identify your symptom below to find the immediate technical fix.

SymptomProbable Root CauseImmediate Action
Yellowing during reaction (Acid Cat.) Oxidation of n-propanol to propionaldehyde; Aldol condensation.Increase

sparge rate; Switch from

to Methanesulfonic Acid (MSA).
Haze/Cloudiness (Titanate Cat.) Hydrolysis of catalyst due to moisture ingress.Check Dean-Stark trap efficiency; Ensure

blanket is positive pressure; Filter at >80°C.
Red/Brown darkening at end-point Thermal degradation; "Overshooting" reaction time.Quench reaction immediately upon reaching Acid Value (AV) target; Cool to <60°C before exposing to air.[2]
Color appears after neutralization Iron contamination (ferric salts) or incomplete washing.[2]Use glass-lined or passivated SS316 reactors; Use EDTA wash; Check water quality (must be DI).

Part 2: Deep Dive Technical Q&A

Module A: Catalyst Selection & Thermodynamics

Q: I am using p-Toluenesulfonic Acid (PTSA) at reflux (~105°C) and getting a yellow product (APHA 100+). Why? A: Strong acids like PTSA and Sulfuric Acid act as oxidizing agents at elevated temperatures. They attack the electron-rich aromatic ring of Trimellitic Anhydride (TMA) and the alcohol, creating quinone-like structures and polymerized aldehydes.

  • The Fix: Switch to Methanesulfonic Acid (MSA) . MSA is a strong acid but non-oxidizing and thermally stable, resulting in significantly lighter ester color compared to sulfur-based aromatic acids.

  • The "Pro" Fix: If you have an autoclave, switch to Tetraisopropyl Titanate (TIPT) .[2] Run the reaction at 180°C under pressure (approx. 3-5 bar). Titanates are Lewis acids that do not promote charring, typically yielding APHA < 30.[2]

Q: My Titanate-catalyzed reaction is extremely slow and eventually turns dark. What is happening? A: You are likely running at atmospheric pressure. TIPT has negligible activity below 140°C. If you reflux n-propanol (97°C), the catalyst is dormant. Prolonged heating at low conversion allows thermal oxidation of the alcohol to accumulate chromophores without producing the ester.

Module B: Raw Material Purity

Q: Can impurities in Trimellitic Anhydride (TMA) cause color? A: Yes. Industrial TMA can contain traces of Trimellitic Acid (the hydrolyzed form) and isomeric impurities. However, the most insidious color-former is Iron (Fe) .

  • Mechanism: Iron forms colored complexes with the carboxylic acid groups (ferric carboxylates).

  • Specification Limit: Ensure TMA has Fe < 1 ppm.

Q: How does n-propanol quality affect color? A: n-Propanol is susceptible to oxidation into propionaldehyde . Under acidic conditions, propionaldehyde undergoes aldol condensation to form conjugated enals (yellow/brown polymers).[2]

  • Test: Check the carbonyl content of your n-propanol before use. If >0.05%, distill it or use a fresh bottle.[2]

Module C: Process Control & Inerting

Q: Is Nitrogen sparging really necessary? A: It is critical. Oxygen is the enemy. At >100°C,


 rapidly creates peroxides with ethers and alcohols.[2]
  • Protocol: Do not just "blanket" the headspace. Sub-surface sparge the liquid for 20 minutes before heating. Switch to a headspace blanket only once reflux begins to avoid blowing out the volatile alcohol.

Part 3: Visualizing the Problem

Diagram 1: Mechanisms of Color Formation

This diagram illustrates the two primary pathways (Oxidative vs. Thermal) that generate color bodies during esterification.

ColorFormation cluster_Oxidation Pathway A: Oxidative Degradation (Acid Cat/Air) cluster_Thermal Pathway B: Thermal/Catalytic Reactants Reactants (TMA + n-Propanol) Aldehyde Propionaldehyde Reactants->Aldehyde O2 Leak / Oxidizing Acid Quinones Quinone Structures (Ring Oxidation) Reactants->Quinones Overheating (>220°C) MetalComplex Fe-Carboxylates (Red/Brown) Reactants->MetalComplex Trace Fe + Acid Aldol Aldol Condensation Aldehyde->Aldol H+ Catalyst Polymer Yellow Polymers (Conjugated Enals) Aldol->Polymer Product Colored TPTM (High APHA) Polymer->Product Quinones->Product MetalComplex->Product

Caption: Pathway A (Red) dominates in atmospheric acid processes; Pathway B (Yellow) dominates in high-temp or dirty processes.[2]

Diagram 2: Optimized Low-Color Workflow

The decision tree for selecting the correct equipment and catalyst to minimize color.

Workflow Start Start TPTM Synthesis PressureCheck Is Pressurized Reactor Available? Start->PressureCheck Atmospheric Atmospheric Pressure (Max Temp ~110°C) PressureCheck->Atmospheric No Pressurized Pressurized Autoclave (3-5 Bar) PressureCheck->Pressurized Yes AcidCat Catalyst: Methanesulfonic Acid (MSA) (Avoid H2SO4) Atmospheric->AcidCat N2Sparge CRITICAL: Sub-surface N2 Sparge AcidCat->N2Sparge WorkupAcid Workup: Alkali Wash + Carbon Treat N2Sparge->WorkupAcid Finish Low Color TPTM (APHA < 20) WorkupAcid->Finish TitanateCat Catalyst: Titanate (TIPT) Temp: 180°C Pressurized->TitanateCat Hydrolysis Workup: Steam Stripping (Hydrolyze Catalyst) TitanateCat->Hydrolysis Hydrolysis->Finish

Caption: Choose the Green Path (Pressurized/Titanate) for best results. If Atmospheric, strict N2 control is required.[2]

Part 4: Standard Operating Procedure (Low-Color Protocol)

Method: Atmospheric Acid Catalysis (Most common for lab scale) Goal: APHA < 40[2]

  • Inerting: Charge reactor with TMA (1.0 eq) and n-Propanol (3.5 eq). Do not add catalyst yet. Sparge with

    
     for 20 mins.
    
  • Heating: Heat mixture to reflux (~97°C). Ensure Dean-Stark trap is pre-filled with n-Propanol.

  • Catalyst Addition: Once at reflux, add Methanesulfonic Acid (0.2 wt%) .[2] Note: Adding acid to cold reactants can promote color formation during the heat-up ramp.

  • Reaction: Maintain reflux. The temperature will slowly rise as water is removed and alcohol is consumed. Do not exceed 130°C (pot temperature).

  • Endpoint: Monitor Acid Value (AV). Stop when AV < 0.5 mg KOH/g.[3]

  • Quench: Cool rapidly to 60°C.

  • Neutralization: Wash with 10%

    
     solution (removes mono/di-esters and catalyst).
    
  • Polishing (The Secret Step):

    • Add 0.5 wt% Activated Carbon (Type: Steam-activated, wood-based for mesopores).

    • Add 0.1 wt% Filter Aid (Diatomaceous earth).[2]

    • Stir at 80°C for 30 minutes.

    • Filter through a 1-micron pad.

References

  • Synthesis of Trioctyl Trimellitate (TOTM) - Process Guide. (Analogous chemistry for TPTM). Bastone Plastics Technical Guides. Available at: [Link][2]

  • Titanium-catalyzed esterification and transesterification. PubMed / NIH.[4] Discusses the temperature dependence and mechanism of Titanate catalysts. Available at: [Link]

  • Purification and decolorization of esters. Google Patents (US2748159A).[2] Foundational patent on using activated carbon and ion exchange for ester purification.[5] Available at:

  • Fischer Esterification Mechanism. Master Organic Chemistry. Detailed mechanism of acid-catalyzed esterification and side reactions. Available at: [Link]

  • Safety Assessment of Trimellitic Anhydride. CIR Safety. Discusses impurities and reactivity of TMA. Available at: [Link][2]

Sources

Solving hydrolysis issues with tripropyl benzene-1,2,4-tricarboxylate in humid environments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Hydrolysis Issues in Humid Environments[1]

To: Research & Development Teams, Process Chemists, and Formulation Scientists From: Senior Application Scientist, Technical Services Subject: Critical Handling Protocols for Tripropyl Benzene-1,2,4-Tricarboxylate (TPBT)

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent reaction yields, unexpected acidity, or phase separation when using Tripropyl benzene-1,2,4-tricarboxylate (TPBT) .

Unlike its heavier industrial cousins (like Trioctyl Trimellitate), TPBT possesses relatively short propyl chains.[1] This structural feature reduces steric hindrance around the ester bonds and increases polarity, making it significantly more susceptible to hydrolysis in humid environments. This guide provides the diagnostic tools and operational protocols required to maintain the integrity of your reagent.

Module 1: The Mechanism of Failure

Why is my reagent degrading?

The primary failure mode for TPBT in humid environments is Nucleophilic Acyl Substitution (Hydrolysis) . This reaction is particularly insidious because it is autocatalytic .

  • Initiation: Ambient moisture attacks the ester carbonyl carbon.

  • Degradation: The ester cleaves, releasing 1-Propanol and forming a free carboxylic acid group on the benzene ring.

  • Acceleration: The newly formed carboxylic acid acts as a proton source (

    
    ), lowering the pH of the bulk liquid and catalyzing further hydrolysis of the remaining ester bonds.
    
Figure 1: Autocatalytic Hydrolysis Pathway

The diagram below illustrates how a single hydrolysis event triggers a cascade of degradation by generating acidic protons.

HydrolysisMechanism TPBT Tripropyl Benzene-1,2,4-tricarboxylate (Neutral pH) Transition Tetrahedral Intermediate TPBT->Transition Nucleophilic Attack Water H2O (Humidity) Water->Transition Products Dipropyl Derivative + 1-Propanol Transition->Products Elimination Acid Free Carboxylic Acid (H+ Source) Products->Acid Byproduct Formation Acid->TPBT Autocatalysis (H+) Accelerates Rxn

Caption: Mechanism of TPBT hydrolysis. Note the red feedback loop: degradation products (Acid) catalyze further degradation.

Module 2: Diagnosis & Quality Control

How do I confirm hydrolysis has occurred?

Do not rely on visual inspection alone; hydrolyzed TPBT often remains clear. Use these quantitative metrics.

Diagnostic Table: Pass/Fail Criteria
MetricTest MethodAcceptable RangeFailure Indicator
Acid Number (AN) ASTM D974 (Titration)< 0.1 mg KOH/g> 0.5 mg KOH/g indicates significant hydrolysis.
GC-MS Direct Injection> 98.0% PurityPresence of 1-Propanol peak or mono/di-ester derivatives.
Water Content Karl Fischer (Coulometric)< 500 ppm (0.05%)> 1000 ppm indicates compromised "Dry Chain."
IR Spectroscopy FTIRSharp Ester C=O (1720 cm⁻¹)Broadening of OH region (2500-3300 cm⁻¹) due to carboxylic acid formation.

Expert Insight: If your Acid Number is > 1.0 mg KOH/g, purification is rarely cost-effective compared to repurchasing, as the free acid will interfere with base-catalyzed downstream reactions.

Module 3: The "Dry Chain" Protocol

How do I prevent hydrolysis during storage and handling?

To ensure stability, you must treat TPBT as a hygroscopic reagent . Implement the "Dry Chain" workflow.

Protocol A: Storage
  • Container: Store in amber glass or stainless steel. Avoid HDPE if storage exceeds 3 months, as moisture permeability is non-zero.

  • Headspace: Always purge headspace with dry Nitrogen or Argon after opening.

  • Desiccants: Do NOT add loose desiccants directly to the liquid unless you plan to filter before use. Dust from molecular sieves can act as nucleation sites for other side reactions.

Protocol B: Active Drying (Remediation)

If Water Content is 500–1000 ppm (but Acid Number is acceptable), dry the solvent:

  • Activated Sieves: Use 3Å Molecular Sieves (activated at 200°C under vacuum for 4 hours).

    • Why 3Å? 4Å sieves are large enough to trap the propyl alcohol byproduct (if any exists) or potentially interact with the ester, whereas 3Å excludes organic molecules and targets water specifically.

  • Static Drying: Add 10% w/v sieves to the TPBT. Let stand for 24-48 hours.

  • Filtration: Filter through a 0.2 µm PTFE membrane to remove sieve dust.

Figure 2: The "Dry Chain" Operational Workflow

DryChain Receipt Receipt of Material QC QC: Acid Number < 0.1? Receipt->QC Storage Storage: N2 Purge + Taped Seal (Desiccator Cabinet) QC->Storage Pass Reject Reject / Redistill QC->Reject Fail (>0.1 AN) Handling Handling: Schlenk Line / Syringe Transfer Storage->Handling Aliquot Handling->Storage Re-Purge Immediately Reaction Reaction Setup Handling->Reaction Under Inert Gas

Caption: Operational workflow for maintaining TPBT integrity from receipt to reaction.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use rotary evaporation to dry wet TPBT? A: Use caution. TPBT has a high boiling point (>200°C). To remove water by rotovap, you must use high vacuum and moderate heat (60°C). However, if the sample is already acidic, heating it—even under vacuum—will accelerate the hydrolysis of the remaining ester bonds before the water is removed. Chemical drying (sieves) is safer for this specific molecule.

Q2: Why does the liquid turn slightly yellow over time? A: Yellowing often indicates oxidation of the aromatic ring or trace impurities, but in the context of hydrolysis, it is usually a secondary effect. As hydrolysis produces free acids, these acids can leach metal ions from metal containers or catalyze aldol-type condensations of trace impurities. If the Acid Number is low, slight yellowing is often cosmetic.

Q3: I am using TPBT in a transesterification reaction. Does the water content matter? A: Absolutely. Water acts as a chain terminator and catalyst poison. In transesterification, water will consume your catalyst (e.g., Titanates or Tin catalysts) and irreversibly hydrolyze the TPBT to the acid, which effectively "kills" the reaction stoichiometry.[1]

References
  • ASTM International. ASTM D974-14e2: Standard Test Method for Acid and Base Number by Color-Indicator Titration. West Conshohocken, PA, 2014.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

  • Emery Oleochemicals. Trimellitate Esters Technical Data Sheet. (General reference for Trimellitate handling properties).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Validation & Comparative

Technical Guide: 1H-NMR Characterization of Synthesized Tripropyl Trimellitate (TPTM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tripropyl Trimellitate (TPTM) is a specialized low-molecular-weight ester derived from 1,2,4-benzenetricarboxylic anhydride (Trimellitic Anhydride, TMA) and n-propanol. While Trioctyl Trimellitate (TOTM) remains the industry standard for high-temperature PVC applications due to its low volatility, TPTM serves as a critical model compound for kinetic studies and specialized solvation systems where rapid plasticizer fusion is required.

This guide provides a definitive protocol for the 1H-NMR characterization of TPTM. Unlike the complex aliphatic multiplets observed in branched isomers like TOTM (derived from 2-ethylhexanol), TPTM exhibits a high-resolution triplet-sextet-triplet aliphatic signature. This spectral clarity makes TPTM an ideal candidate for validating esterification completion and catalyst efficiency (e.g., Titanate vs. Acid catalysis).

Comparative Analysis: TPTM vs. TOTM

To understand the utility of TPTM characterization, one must contrast it with the standard alternative, TOTM. The primary differentiator is the Aliphatic Spectral Resolution .

FeatureTripropyl Trimellitate (TPTM) Trioctyl Trimellitate (TOTM) Implication for Analysis
Alcohol Source n-Propanol (Linear, C3)2-Ethylhexanol (Branched, C8)TPTM has no chiral centers; TOTM has chiral/racemic complexity.
Aliphatic Region Distinct Triplets and SextetsBroad, overlapping MultipletsTPTM allows precise integration for stoichiometry validation.
Aromatic Region 1,2,4-Substitution Pattern1,2,4-Substitution PatternIdentical core; useful for referencing.
Purity Check Easy detection of unreacted alcoholDifficult (alcohol overlaps with chain)TPTM is superior for optimizing synthesis protocols.

Experimental Protocols

Synthesis of TPTM (Reference Standard)

To ensure the NMR data reflects a high-purity product, the following "Self-Validating" synthesis protocol is recommended. This method minimizes mono- and di-ester byproducts.

Reagents:

  • Trimellitic Anhydride (TMA): 1.0 eq

  • n-Propanol: 4.5 eq (Excess to drive equilibrium)

  • Catalyst: Tetraisopropyl Titanate (TIPT) (0.5 wt%) or p-Toluenesulfonic acid (pTSA).

Workflow:

  • Esterification: Reflux TMA and n-Propanol at 110–120°C with a Dean-Stark trap to remove water.

  • Monitoring: Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup: Neutralize catalyst (NaHCO₃ wash if acid used; water hydrolysis if titanate used). Wash organic layer with brine.

  • Purification: Vacuum distillation to remove excess n-propanol.

NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10–15 mg of TPTM in 0.6 mL solvent. Note: High concentrations can cause viscosity broadening; keep dilute.

  • Tube: 5mm high-precision NMR tube.

Characterization Workflow Diagram

TPTM_Characterization RawMaterials Raw Materials (TMA + n-Propanol) Synthesis Esterification (110°C, -H2O) RawMaterials->Synthesis Catalysis Workup Purification (Wash/Distill) Synthesis->Workup Crude Product NMR_Prep NMR Prep (CDCl3 + TMS) Workup->NMR_Prep Pure TPTM Analysis Spectral Analysis (Integration & Shifts) NMR_Prep->Analysis H-NMR Analysis->Synthesis Impurity Feedback (Acid Value/Mono-ester)

Figure 1: The closed-loop characterization workflow ensures that NMR data feeds back into synthesis optimization.

Structural Elucidation & Results

The 1,2,4-Benzenetricarboxylate Core

The aromatic region is the "fingerprint" of the trimellitate family. Due to the electron-withdrawing nature of the three ester groups, the ring protons are significantly deshielded.

  • H-3 (8.40 ppm): Located between two ester groups (C2 and C4). It appears as a doublet (small meta-coupling,

    
    ) or a pseudo-singlet.
    
  • H-6 (7.95 ppm): Ortho to the C1-ester and meta to the C4-ester. Appears as a doublet (

    
    ).
    
  • H-5 (7.85 ppm): Ortho to the C4-ester. Appears as a doublet of doublets (dd) due to ortho coupling with H-6 and meta coupling with H-3.

The Propyl Ester Chains (The TPTM Advantage)

Unlike TOTM, which shows a "hump" at 0.8–1.6 ppm, TPTM shows distinct splitting patterns conforming to the


 rule.
  • 
    -Methylene (
    
    
    
    ):
    Deshielded by the oxygen. Triplet.
  • 
    -Methylene (
    
    
    
    ):
    Shielded. Sextet (coupled to 3 methyl protons and 2 alpha protons).
  • 
    -Methyl (
    
    
    
    ):
    Terminal. Triplet.
Data Summary Table[1]
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegration (Theoretical)Assignment
Aromatic Ar-H3 8.35 – 8.45d (small

)
1HBenzene Ring (C2/C4 flanked)
Aromatic Ar-H6 7.90 – 8.00d (

)
1HBenzene Ring (C1 ortho)
Aromatic Ar-H5 7.80 – 7.90dd1HBenzene Ring (C5)
Aliphatic

4.25 – 4.35Triplet6H

-Protons (3 chains)
Aliphatic

1.70 – 1.85Sextet6H

-Protons (3 chains)
Aliphatic

0.95 – 1.05Triplet9HTerminal Methyls
Structural Visualization (Resonance Assignment)

TPTM_Structure Core Benzene Core (1,2,4-Substituted) H3 H-3 ~8.4 ppm (Deshielded) Core->H3 H56 H-5 / H-6 ~7.8-8.0 ppm Core->H56 Chain1 Ester Chain 1 (Propyl) Core->Chain1 Chain2 Ester Chain 2 (Propyl) Core->Chain2 Chain4 Ester Chain 4 (Propyl) Core->Chain4 Alpha Alpha-CH2 ~4.3 ppm (t) Chain1->Alpha Chain2->Alpha Chain4->Alpha Beta Beta-CH2 ~1.8 ppm (sex) Alpha->Beta Gamma Gamma-CH3 ~1.0 ppm (t) Beta->Gamma

Figure 2: Resonance assignment mapping the chemical shifts to the specific structural moieties of TPTM.

Interpretation & Troubleshooting

Purity Verification (The Self-Validating System)

To confirm the product is pure TPTM and not a mono- or di-ester intermediate:

  • Integration Ratio Check: The ratio of Aromatic protons (3H) to Alpha-methylene protons (6H) must be exactly 1:2 .

    • If Ratio > 1:2 (e.g., 1:1.8): Incomplete esterification (presence of

      
       groups).
      
  • Unreacted Alcohol: Look for a triplet at

    
     ppm (free n-propanol 
    
    
    
    ). In pure TPTM, the alpha-methylene is shifted downfield to 4.3 ppm.
Common Impurities
  • Water: Singlet at

    
     ppm (in 
    
    
    
    ). Ensure sample is dry.
  • Residual Solvent: Hexane or Toluene (if used in workup) will appear in the aliphatic region, potentially overlapping with the

    
    -methylene sextet.
    

References

  • Bastone, A. (2025). TINTM vs TOTM: A Comprehensive Comparison of Trimellitate Plasticizers. Bastone Plastics. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. [Link]

  • Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values. [Link]

Sources

Technical Comparison Guide: GC-MS Fragmentation Patterns of Benzene-1,2,4-Tricarboxylic Acid Tripropyl Ester (TPTM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Benzene-1,2,4-tricarboxylic acid tripropyl ester (Tripropyl trimellitate, TPTM) represents a specific class of low-to-medium molecular weight plasticizers. While less ubiquitous than its higher molecular weight analog, Tri-2-ethylhexyl trimellitate (TOTM), TPTM serves as a critical model compound for understanding trimellitate fragmentation and acts as a potential migrant in pharmaceutical packaging and medical devices.

The analytical challenge lies in distinguishing TPTM from phthalate esters (which share the m/z 149 core) and other trimellitates (which share the 1,2,4-substitution pattern). This guide provides a definitive fragmentation map, establishing m/z 235 as the diagnostic "fingerprint" ion that validates TPTM presence against structural analogs.

Material & Methods: Self-Validating Protocol

To reproduce the fragmentation patterns described, the following experimental conditions are recommended. These parameters prioritize the separation of high-boiling trimellitates from lower molecular weight interferences.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Inlet Temperature 280°CEnsures complete volatilization of TPTM (MW 378) without thermal degradation.
Column 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase provides boiling-point based separation critical for homologous series.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains resolution during the high-temperature ramp.
Oven Program 100°C (1 min) → 20°C/min → 300°C (10 min)Rapid ramp minimizes band broadening; high final hold elutes TPTM (approx. RI 2400-2500).
Ion Source Electron Ionization (EI), 70 eVStandardizes fragmentation for library matching (NIST/Wiley).
Source Temp 230°CPrevents condensation of the tricarboxylic core in the source.
Mass Range m/z 35 – 550Captures the molecular ion (378) and low mass propyl fragments (43).

Fragmentation Mechanics: The TPTM Pathway

The fragmentation of TPTM is governed by the interaction between the stable aromatic core and the labile propyl ester side chains. Unlike simple alkyl benzoates, the ortho-substitution at positions 1 and 2 drives a specific cyclization mechanism.

Primary Fragmentation Channels
  • McLafferty Rearrangement (The Propyl Effect): Each propyl ester group contains

    
    -hydrogens, allowing for McLafferty rearrangement. This results in the expulsion of a neutral propene molecule (42 Da).
    
    • 
       (Mono-acid)
      
    • Sequential losses can occur, but they compete with the faster anhydride formation.

  • Anhydride Formation (The Diagnostic Pathway): The hallmark of 1,2-benzenedicarboxylates is the formation of a cyclic anhydride ion. For trimellitates, this cyclization occurs between the esters at positions 1 and 2, while the ester at position 4 remains intact (or fragments independently).

    • Step 1: Loss of a propoxy radical (

      
      , 59 Da) or propyl radical.
      
    • Step 2: Cyclization to form the protonated anhydride core.

    • Result: The Mono-Propyl Trimellitic Anhydride ion (m/z 235) . This is the TPTM equivalent of the TOTM m/z 305 peak.

  • The "Phthalate" Core (m/z 149): If the ester at position 4 is also lost (via

    
    -cleavage or McLafferty), the remaining ion is the protonated phthalic anhydride core (m/z 149). While present, it is often less abundant than m/z 235 in trimellitates compared to pure phthalates.
    
Visualizing the Pathway

The following diagram maps the energetic cascade from the molecular ion to the stable terminal fragments.

TPTM_Fragmentation M Molecular Ion (M+) m/z 378 (Weak/Invisible) M_minus_Propyl [M - C3H7]+ m/z 335 M->M_minus_Propyl - C3H7 (43) M_minus_OR [M - OC3H7]+ m/z 319 (Acylium Ion) M->M_minus_OR - OC3H7 (59) Propyl Propyl Cation m/z 43 M->Propyl Direct Cleavage Anhydride_Ester Diagnostic Ion Protonated Mono-Propyl Trimellitic Anhydride m/z 235 M_minus_Propyl->Anhydride_Ester - C3H6O (Acetone equiv) M_minus_OR->Anhydride_Ester Cyclization (1,2-interaction) - C3H6 (Propene) Anhydride_Acid Protonated Trimellitic Anhydride m/z 193 Anhydride_Ester->Anhydride_Acid - C3H6 (McLafferty on pos 4) Phthalic_Core Protonated Phthalic Anhydride m/z 149 Anhydride_Ester->Phthalic_Core - C3H5O2 (Ester cleavage) Anhydride_Acid->Phthalic_Core - CO2 (Decarboxylation)

Figure 1: Mechanistic fragmentation pathway of Tripropyl Trimellitate (TPTM) under 70 eV Electron Ionization.

Comparative Analysis: TPTM vs. Alternatives

Differentiation is critical in regulatory environments (e.g., REACH compliance) where specific phthalates are restricted, but trimellitates are permitted.

Diagnostic Ion Table
CompoundStructure TypeMolecular WeightBase Peak / Diagnostic Ion Secondary IonsKey Differentiator
TPTM (Tripropyl trimellitate)1,2,4-Triester378m/z 235 193, 149, 43m/z 235 confirms propyl chain on trimellitate core.
TOTM (Tri-2-ethylhexyl trimellitate)1,2,4-Triester546m/z 305 193, 149, 113m/z 305 is the 2-ethylhexyl analog of 235.
DPrP (Dipropyl phthalate)1,2-Diester250m/z 149 191, 207, 43Absence of m/z 235/193; Lower MW.
TMA (Trimellitic Anhydride)Anhydride192m/z 192 148, 76Parent acid/anhydride; no alkyl fragments.
Performance Analysis
  • Resolution from Phthalates: TPTM elutes significantly later than Dipropyl Phthalate due to higher molecular weight (378 vs 250). While both share m/z 149, the presence of m/z 235 in TPTM is definitive proof of the third ester group.

  • Resolution from TOTM: TPTM is more volatile than TOTM. In a standard plasticizer run (e.g., ASTM D7823 methods), TPTM will elute minutes before TOTM. The mass shift from m/z 305 (TOTM) to m/z 235 (TPTM) allows for easy differentiation even if co-elution occurs in rapid screening methods.

Summary of Diagnostic Criteria

To positively identify Benzene-1,2,4-tricarboxylic acid tripropyl ester, the mass spectrum must satisfy three criteria:

  • Presence of m/z 235: This corresponds to the protonated trimellitic anhydride mono-propyl ester (

    
    ).
    
  • Presence of m/z 149: The universal phthalate/trimellitate core (

    
    ).
    
  • Presence of m/z 43: Confirming the propyl alkyl chain (

    
    ).
    
  • Absence of m/z 305: Ruling out TOTM contamination.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Trimellitate Esters Data. NIST Standard Reference Data. Available at: [Link]

  • ASTM International. ASTM D7823-20: Standard Test Method for Determination of Low Level, Regulated Phthalates in Poly(Vinyl Chloride) Plastics by Thermal Desorption-Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • European Chemicals Agency (ECHA). Evaluation of Trimellitates as Alternatives to Phthalates in Medical Devices. ECHA Technical Reports. Available at: [Link]

  • Gimeno, P., et al. (2014). Identification of plasticizers in medical devices by GC-MS. Journal of Chromatography B. (Contextual grounding for trimellitate fragmentation mechanisms). Available at: [Link]

Plasticizer migration rates: Tripropyl trimellitate vs TOTM

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Tripropyl Trimellitate (TPTM) and Trioctyl Trimellitate (TOTM) , focusing on migration kinetics, molecular thermodynamics, and their suitability for medical and industrial applications.

Tripropyl Trimellitate (TPTM) vs. Trioctyl Trimellitate (TOTM)

Executive Summary

In the formulation of polyvinyl chloride (PVC) for medical devices and high-performance cables, Trioctyl Trimellitate (TOTM) is the industry standard for permanence and low migration.[1][2] Tripropyl Trimellitate (TPTM) , a lower-molecular-weight analog, serves primarily as a comparative model to demonstrate the critical impact of alkyl chain length on diffusivity and volatility.

This guide analyzes the structure-property relationships that render TOTM superior for long-term stability, while identifying the theoretical failure modes of TPTM in critical applications.

Chemical Fundamentals & Structural Analysis

The migration potential of a plasticizer is governed by two primary factors: Molecular Weight (MW) and Steric Hindrance .

FeatureTripropyl Trimellitate (TPTM)Trioctyl Trimellitate (TOTM)
CAS Number 1528-54-73319-31-1
Molecular Formula C₁₈H₂₄O₆C₃₃H₅₄O₆
Molecular Weight ~336.38 g/mol ~546.8 g/mol
Alkyl Chain Length Propyl (C3)2-Ethylhexyl (C8)
Boiling Point ~168°C (at 2 mmHg)~414°C (at 760 mmHg)
Physical State Low-viscosity liquidViscous, oily liquid

Senior Scientist Insight:

TOTM’s massive structure acts as a 'molecular anchor.' The bulky C8 branched chains create significant steric hindrance, entangling with the PVC polymer matrix. In contrast, TPTM’s short C3 chains provide minimal resistance to diffusion, allowing the molecule to slip rapidly between polymer chains (high free volume).

Mechanisms of Migration

Migration is not a single event but a multi-step process involving diffusion through the matrix and desorption at the surface.

Theoretical Diffusion Model

According to the Free Volume Theory , the diffusion coefficient (


) scales inversely with molecular size.


Where

is molecular weight and

is a polymer-specific constant.
  • TPTM Behavior: Due to its low MW (336 g/mol ), TPTM exhibits a high diffusion coefficient (

    
    ). It moves rapidly through the amorphous regions of PVC, leading to "blooming" (surface exudation) and rapid loss into surrounding media.
    
  • TOTM Behavior: TOTM (546 g/mol ) has a significantly lower diffusion coefficient (

    
    ). Its branched 2-ethylhexyl groups increase the hydrodynamic radius, effectively locking it within the PVC matrix.
    
Visualization: The Migration Pathway

The following diagram illustrates the kinetic pathway of plasticizer loss.

MigrationPathway cluster_TPTM TPTM Behavior cluster_TOTM TOTM Behavior PVC_Bulk PVC Bulk Matrix (Plasticizer Reservoir) Diffusion Diffusion Phase (Rate Limiting Step) PVC_Bulk->Diffusion Free Volume Movement Interface Material Interface (Surface Boundary) Diffusion->Interface Concentration Gradient Desorption Desorption/Leaching (Solvent Interaction) Interface->Desorption Partitioning (LogP driven) Media External Media (Blood/Lipid/Air) Desorption->Media Contamination TPTM_Note High Diffusion Rate Rapid Surface Saturation TOTM_Note Steric Anchoring Low Diffusion Rate

Figure 1: The kinetic pathway of plasticizer migration. TPTM accelerates the 'Diffusion Phase' due to small molecular size, while TOTM inhibits it via steric anchoring.

Performance Data & Comparative Analysis

The following data synthesizes experimental trends observed in trimellitate ester chain-length studies [1][5].

A. Volatility (Heat Aging)

Test Standard: ASTM D1203 or ISO 176 Volatility is the primary failure mode for TPTM.

ParameterTPTM (C3)TOTM (C8)Impact
Weight Loss (100°C, 24h) High (>10%) Low (<0.5%) TPTM causes PVC embrittlement; TOTM retains flexibility.
Vapor Pressure HighNegligibleTPTM is unsuitable for automotive/cable applications (fogging risk).
B. Leaching in Liquid Media

Test Standard: ISO 3826 (Medical Devices) Migration into fluids depends on the polarity match between the plasticizer and the solvent.

Solvent SimulantTPTM Migration RiskTOTM Migration RiskMechanism
Distilled Water Moderate Very Low TPTM is more polar (higher O/C ratio), increasing water solubility.
Lipid/Ethanol (Blood Simulant) Extreme Low While both are soluble in lipids, TPTM's rapid diffusion replenishes the surface layer instantly, leading to massive leaching.
Hexane (Non-polar) HighLow-ModerateTOTM is soluble but kinetically slow to extract.

Experimental Validation (Self-Validating Protocol): To verify these claims in your lab, perform a Loop Migration Test :

  • Prepare PVC coupons with 40 phr TPTM and 40 phr TOTM.

  • Immerse in n-hexane at 23°C for 2 hours.

  • Result: The TPTM sample will show significant weight loss and physical shrinkage compared to the TOTM sample due to rapid extraction of the small molecules.

Experimental Protocol: Measuring Migration Rates

For drug development professionals assessing packaging interactions, the following protocol ensures accurate quantification of migration kinetics.

Workflow: Dynamic Diffusion Cell Testing

This method mimics blood flow through medical tubing.

ExperimentalProtocol Step1 1. Sample Preparation (0.5mm PVC films, 30-40 phr) Step2 2. Diffusion Cell Setup (Franz Cell: Donor=PVC, Receptor=50% EtOH) Step1->Step2 Step3 3. Sampling Intervals (T=0, 1, 4, 12, 24, 48 hours) Step2->Step3 Step4 4. Quantification (GC-MS or HPLC-UV) Step3->Step4 Step5 5. Data Analysis (Plot Q vs. t^0.5) Step4->Step5

Figure 2: Standardized workflow for assessing plasticizer migration in medical simulants.

Protocol Details:

  • Simulant Choice: Use 50:50 Ethanol:Water (v/v) to simulate the extracting power of blood/lipids while maintaining analytical simplicity [2].

  • Detection:

    • TOTM: Monitor UV absorbance at 254 nm (benzene ring).

    • TPTM: Same chromophore, but expect elution times to be significantly earlier in Reverse Phase HPLC due to lower hydrophobicity.

  • Calculation: Plot the cumulative mass released (

    
    ) against the square root of time (
    
    
    
    ). Linearity indicates Fickian diffusion.
    • Expectation: TPTM slope >>> TOTM slope.

Conclusion & Recommendation

Tripropyl Trimellitate (TPTM) is chemically unsuitable for use as a primary plasticizer in medical devices or durable goods. Its short alkyl chains result in:

  • Excessive volatility (high VOCs).

  • Rapid migration into biological fluids (toxicity/exposure risk).

  • Poor aging stability (embrittlement).

Trioctyl Trimellitate (TOTM) remains the superior alternative to DEHP, offering the optimal balance of:

  • High Molecular Weight: Preventing diffusion.

  • Lipid Resistance: Critical for blood bags and infusion lines.

  • Thermal Stability: Essential for sterilization (autoclave/EtO).

For Research Use: TPTM should only be used as a "High Migration Control" in validation studies to test the sensitivity of analytical methods detecting plasticizer leaching.

References
  • Effect of Alkyl Chain Length on Plasticizer Properties Source: National Institutes of Health (PMC) Context: Establishes the relationship that shorter alkyl chains (like propyl) increase volatility and migration in polar solvents compared to longer chains (octyl). [Link]

  • Migrability of PVC plasticizers from medical devices into simulants Source: ResearchGate / Journal of Applied Polymer Science Context: Detailed kinetic data on TOTM migration rates in ethanol/water simulants vs. other plasticizers. [Link]

  • Trioctyl Trimellitate (TOTM): A High-Performance Plasticizer Source: GST Chemical Context: Industrial profile of TOTM properties, emphasizing low volatility and extraction resistance.[2] [Link]

  • Opinion on The safety of medical devices containing DEHP (and alternatives like TOTM) Source: European Commission (SCENIHR) Context: Regulatory toxicology and exposure assessments for TOTM in medical applications. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Tripropyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a definitive safety and operational protocol for handling Tripropyl benzene-1,2,4-tricarboxylate (CAS: 1528-54-7). Due to the specialized nature of this plasticizer/solvent, specific toxicological data is often fragmented. This protocol utilizes the Precautionary Principle , deriving safety margins from the chemical class (aromatic trimellitate esters) to ensure researcher safety in drug development and synthesis environments.

Chemical Identity:

  • IUPAC Name: Tripropyl benzene-1,2,4-tricarboxylate

  • Synonyms: Tripropyl trimellitate; 1,2,4-Benzenetricarboxylic acid, tripropyl ester

  • CAS Number: 1528-54-7

  • Physical State: Viscous liquid (Standard Temperature & Pressure)

  • Solubility: Lipophilic (Hydrophobic); Soluble in organic solvents, insoluble in water.

Hazard Assessment & Risk Logic

To select the correct PPE, we must understand the interaction between the chemical and biological systems.

Mechanistic Risk Profile:

  • Lipophilicity & Skin Permeation: As an aromatic ester with propyl chains, this compound is highly lipophilic. It can permeate the stratum corneum more readily than polar compounds. Risk: Systemic absorption and dermatitis.

  • Hydrolysis Potential: Upon contact with mucous membranes or intracellular moisture, trimellitates can hydrolyze to release Trimellitic Acid , a known respiratory and skin irritant.

  • Inhalation (Aerosolization): While vapor pressure is low at room temperature, heating or high-shear mixing generates mists that can cause severe respiratory tract irritation.

Personal Protective Equipment (PPE) Specifications

The following specifications are non-negotiable for handling quantities >10 mL or when heating the substance.

A. Hand Protection (Glove Selection)
  • Standard Protocol (Splash Protection): Nitrile Rubber (minimum 5 mil thickness) .

    • Logic: Nitrile provides excellent resistance to aliphatic and aromatic esters.

    • Warning: Do NOT use Natural Rubber Latex. Esters can swell and degrade latex matrices, causing rapid breakthrough.

  • High-Risk Protocol (Immersion/Spill Cleanup): Silver Shield® (Laminate) or Butyl Rubber .

    • Logic: For prolonged contact, laminate films offer the highest permeation resistance (>480 min breakthrough time).

B. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Spill): Half-face respirator with Organic Vapor (OV) cartridges and P95 pre-filters .

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the viscous nature of the liquid; splashes adhere and are difficult to rinse.

  • Body: Lab coat (100% Cotton or Nomex). Synthetic blends (polyester) should be avoided as they can melt if the ester ignites (though flash point is high, solvent mixtures may not be).

Table 1: PPE Compatibility Matrix

PPE ComponentMaterial RecommendationSpecificationContraindicated Materials
Gloves (Splash) Nitrile Rubber≥ 0.11 mm (5 mil)Latex, Vinyl (PVC)
Gloves (Immersion) Silver Shield / 4H / ButylMultilayer LaminateThin Nitrile (< 4 mil)
Eye Protection PolycarbonateIndirect Vent GogglesStandard Safety Glasses
Respiratory Organic Vapor CartridgeNIOSH Approved (Black)Dust Masks (N95 alone)
Clothing Cotton / Chemical ApronLong sleeves, closed wristsPolyester/Nylon blends

Operational Workflow & Decision Logic

This decision tree guides the researcher through the PPE selection process based on the specific experimental activity.

PPE_Decision_Tree Start Activity Assessment VolumeCheck Volume > 100 mL OR Heating Applied? Start->VolumeCheck StandardHandling Standard Handling (Aliquot/Transfer) VolumeCheck->StandardHandling No HighRisk High Risk Procedure (Synthesis/Distillation) VolumeCheck->HighRisk Yes PPE_Level1 PPE Level 1: - Nitrile Gloves (5 mil) - Lab Coat - Safety Glasses - Fume Hood StandardHandling->PPE_Level1 PPE_Level2 PPE Level 2: - Double Glove (Nitrile over Laminate) - Chemical Apron - Splash Goggles - Face Shield (if heating) HighRisk->PPE_Level2

Figure 1: PPE Selection Decision Tree based on operational risk factors.

Detailed Handling Protocols

Protocol A: General Handling (Donning & Doffing)
  • Inspection: Check Nitrile gloves for pinholes by inflating them slightly with air before donning.

  • Donning:

    • Put on lab coat and button fully.[1]

    • Don splash goggles.

    • Don gloves, ensuring the cuff extends over the lab coat sleeve to prevent skin exposure at the wrist.

  • Handling:

    • Keep the container in the fume hood.

    • Use positive displacement pipettes for viscous transfer to prevent dripping.

  • Doffing (Critical Step):

    • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off inside out; hold in gloved hand; slide finger under remaining glove and peel off). Do not snap gloves , as this can aerosolize residue.

    • Wash hands immediately with soap and water for 20 seconds.

Protocol B: Spill Response (Emergency)
  • Minor Spill (< 50 mL):

    • Alert nearby personnel.

    • Wear PPE Level 1 (See Fig 1).

    • Absorb with polypropylene pads or vermiculite.

    • Clean surface with isopropanol followed by soap and water.

  • Major Spill (> 50 mL or outside hood):

    • Evacuate the immediate area.

    • Don PPE Level 2 (Double gloves, respirator if ventilation is poor).

    • Dike the spill with absorbent socks to prevent spreading.

    • Absorb and place waste in a sealed container labeled "Hazardous Waste - Aromatic Esters."

Disposal & Environmental Compliance

Waste Classification: Tripropyl benzene-1,2,4-tricarboxylate is an organic ester and must be treated as hazardous chemical waste.

  • Stream: Organic Solvents (Non-Halogenated, unless mixed with halogenated solvents).

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must list full chemical name. Do not use abbreviations like "TPBT."

  • Destruction Method: High-temperature incineration. Do not pour down drains; lipophilic esters can accumulate in aquatic environments and are difficult for water treatment plants to degrade [1].

References

  • PubChem. (n.d.). 1,2,4-Tripropylbenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • MySkinRecipes. (n.d.). Tripropyl benzene-1,2,4-tricarboxylate Product Data. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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